Tat-NR2Baa
Description
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Properties
Molecular Formula |
C103H184N42O29 |
|---|---|
Molecular Weight |
2474.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |
InChI Key |
JGOHJQLBRJDBTQ-RVYJUWCMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Tat-NR2B9c (NA-1): A Technical Guide to a Neuroprotective Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tat-NR2B9c, also known as NA-1 or nerinetide, is a neuroprotective peptide that has demonstrated significant promise in preclinical and clinical studies for mitigating ischemic brain injury, particularly in the context of stroke. This peptide is designed to uncouple N-methyl-D-aspartate receptor (NMDAR) activation from downstream excitotoxic signaling pathways without interfering with the receptor's normal physiological function. Its primary mechanism involves the disruption of the interaction between the NR2B subunit of the NMDAR and the postsynaptic density-95 (PSD-95) scaffolding protein. This action selectively attenuates the production of neurotoxic molecules such as nitric oxide (NO) and superoxide, thereby reducing neuronal damage and improving neurological outcomes in various models of ischemic injury. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Tat-NR2B9c.
Core Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide composed of the nine C-terminal amino acids of the NMDAR subunit NR2B linked to the Tat protein transduction domain from the HIV-1 virus, which allows it to cross cell membranes.[1] The core function of Tat-NR2B9c is to act as a PSD-95 inhibitor.[2][3]
PSD-95 is a crucial scaffolding protein in the postsynaptic density of excitatory synapses. It links NMDARs to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS).[1] During an ischemic event like a stroke, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca²⁺).[1][4] This excitotoxic cascade triggers the activation of nNOS, which is bound to PSD-95 in close proximity to the NMDAR, leading to the overproduction of NO.[1][5] Concurrently, this process also stimulates the production of superoxide via NADPH oxidase (NOX2).[6][7] The reaction between NO and superoxide forms the highly reactive and damaging peroxynitrite radical, which contributes significantly to neuronal death.[6]
Tat-NR2B9c competitively disrupts the interaction between the C-terminal of the NR2B subunit of the NMDAR and the PDZ domain of PSD-95.[4] By uncoupling this complex, Tat-NR2B9c effectively dissociates the NMDAR from the downstream neurotoxic signaling cascade mediated by nNOS and NOX2 activation.[1][6] A key feature of this mechanism is its selectivity; it does not block the NMDAR ion channel itself, thus preserving normal synaptic activity and calcium influx.[1] This targeted approach avoids the side effects associated with traditional NMDAR antagonists.[1]
Signaling Pathway Disruption
The neuroprotective effect of Tat-NR2B9c is achieved by intervening in a well-defined signaling pathway. The following diagram illustrates the molecular interactions at the synapse and the point of intervention by Tat-NR2B9c.
Caption: Signaling cascade of NMDA receptor-mediated excitotoxicity and the inhibitory action of Tat-NR2B9c.
Quantitative Data Summary
The efficacy of Tat-NR2B9c has been quantified in various assays, demonstrating its potent and specific inhibitory properties.
| Parameter | Target | Value | Assay Type | Reference |
| EC₅₀ | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | Binding Assay | [2][3][8] |
| EC₅₀ | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | Binding Assay | [2][3][8] |
| IC₅₀ | NR2A binding to PSD-95 | 0.5 µM | Inhibition Assay | [2][3][8] |
| IC₅₀ | NR2B binding to PSD-95 | ~8 µM | Inhibition Assay | [2][3][8] |
| IC₅₀ | NR2C binding to PSD-95 | 0.75 µM | Inhibition Assay | [8] |
| IC₅₀ | nNOS interaction with PSD-95 | ~0.2 µM | Inhibition Assay | [2][8] |
| Reduction in PSD-95/GluN2B association | YAC128 striatum | ~50% | Co-immunoprecipitation | [2][8] |
| Infarct Volume Reduction (Mice) | 60 min tMCAO | 26.0% | In vivo stroke model | [9] |
| Infarct Volume Reduction (Rats) | MCAO model | Significant reduction | In vivo stroke model | [1] |
| Infarct Volume Reduction (Primates) | Embolic stroke model | Significant reduction | In vivo stroke model | [10] |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.
Objective: To determine the concentration-dependent effect of Tat-NR2B9c in preventing neuronal cell death induced by NMDA.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat or mouse brains and cultured for 10-12 days in vitro.
-
Pre-treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to facilitate NMDAR activation. Tat-NR2B9c is added to the cultures at various concentrations (e.g., 0, 0.05, 0.1, 0.5 µmol/L) and incubated for 15 minutes prior to NMDA exposure.
-
Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 µmol/L for 30 minutes to induce excitotoxicity.
-
Washout and Recovery: After the NMDA incubation period, the cultures are washed and returned to their original culture medium for 24 hours.
-
Assessment of Cell Viability: Neuronal death is quantified using methods such as lactate dehydrogenase (LDH) assay in the culture medium or by staining the cells with fluorescent viability dyes (e.g., Propidium Iodide or Calcein-AM) and performing cell counts.
-
Data Analysis: The percentage of neuronal death is calculated relative to control cultures (no NMDA) and NMDA-only treated cultures. A dose-response curve is generated to determine the neuroprotective efficacy of Tat-NR2B9c.
In Vivo Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)
This protocol outlines a common procedure for evaluating the efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.
Objective: To assess the ability of Tat-NR2B9c to reduce infarct volume and improve neurological outcome following focal cerebral ischemia.
Methodology:
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are used.[9] Anesthesia is induced and maintained throughout the surgical procedure.
-
tMCAO Surgery: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 30 to 60 minutes.[9]
-
Drug Administration: Tat-NR2B9c is prepared at the desired dose (e.g., 3 or 10 nmol/g for mice) and administered intravenously (IV) via the tail vein.[2][9] Administration can occur before, during, or after the ischemic insult to model different clinical scenarios. For post-ischemic treatment, the peptide is often infused over 5 minutes starting at the time of reperfusion.[2]
-
Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-surgery (e.g., 24 hours, 72 hours) using a standardized neurobehavioral scoring system.
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 72 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using imaging software.
-
Data Analysis: Infarct volumes and neurological scores are compared between the Tat-NR2B9c treated group and a vehicle-treated control group using appropriate statistical tests.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating Tat-NR2B9c in an in vivo stroke model.
Caption: Workflow for assessing Tat-NR2B9c efficacy in a transient middle cerebral artery occlusion (tMCAO) model.
Clinical Significance and Future Directions
Tat-NR2B9c (nerinetide) has been evaluated in human clinical trials for acute ischemic stroke. The Phase 2 ENACT trial showed a reduction in stroke burden in patients undergoing endovascular aneurysm repair.[11] The larger Phase 3 ESCAPE-NA1 trial investigated nerinetide as an adjunct to endovascular thrombectomy.[5] While the overall trial did not meet its primary endpoint, a pre-specified subgroup analysis revealed a significant benefit in patients who did not receive the thrombolytic agent alteplase.[5][12] It was discovered that alteplase, which activates plasmin, can cleave and inactivate nerinetide, thus reducing its efficacy.[12][13]
These findings highlight the potential of Tat-NR2B9c as a neuroprotective agent and underscore the importance of considering potential drug-drug interactions in clinical trial design.[5] Future research will likely focus on optimizing treatment paradigms, potentially for patients who are not candidates for alteplase, and exploring its application in other neurological conditions characterized by excitotoxicity, such as traumatic brain injury and perinatal hypoxic-ischemic brain injury.[14] The development of next-generation PSD-95 inhibitors with improved pharmacokinetic properties, such as resistance to cleavage by plasmin, is also a promising avenue for future drug development.
References
- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 12. NoNO Inc. Reports Groundbreaking Results from the Phase 3 ESCAPE-NA1 Study of the Peptide, Nerinetide, in Acute Ischemic Stroke - BioSpace [biospace.com]
- 13. google.com [google.com]
- 14. air.unimi.it [air.unimi.it]
An In-Depth Technical Guide to the Tat-NR2B9c Peptide: Sequence, Structure, and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Tat-NR2B9c peptide, also known as NA-1, a promising neuroprotective agent that has undergone clinical investigation for acute ischemic stroke. This document details its molecular composition, mechanism of action, key quantitative data, and relevant experimental protocols to support further research and development in the field of neuroprotection.
Core Concepts: Sequence and Structure
Tat-NR2B9c is a chimeric peptide designed to uncouple N-methyl-D-aspartate receptor (NMDAR) activation from downstream excitotoxic signaling pathways.[1] Its structure is a fusion of two distinct functional domains:
-
The Tat Peptide: Derived from the trans-activator of transcription (Tat) protein of the human immunodeficiency virus type 1 (HIV-1), this domain is a cell-penetrating peptide that facilitates the translocation of Tat-NR2B9c across the blood-brain barrier and neuronal cell membranes.[2][3]
-
The NR2B9c Fragment: This sequence comprises the nine C-terminal amino acids of the NR2B subunit of the NMDA receptor.[4] This fragment is the active component that competitively inhibits the interaction between the NR2B subunit and the postsynaptic density-95 (PSD-95) protein.[5]
The complete amino acid sequence of Tat-NR2B9c is: YGRKKRRQRRRKLSSIESDV [6]
Mechanism of Action: Decoupling Excitotoxicity
Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to overactivation of NMDARs. This triggers a cascade of neurotoxic events mediated by the scaffolding protein PSD-95. PSD-95 links the NR2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS) and other pro-death signaling molecules.[2][4]
Tat-NR2B9c exerts its neuroprotective effects by disrupting the formation of the trimolecular complex between the NR2B subunit, PSD-95, and nNOS.[7] By binding to the PDZ domains of PSD-95, Tat-NR2B9c prevents the downstream activation of nNOS and the subsequent production of nitric oxide (NO), a key mediator of excitotoxic neuronal damage.[4][8] Furthermore, Tat-NR2B9c has been shown to block the NMDA-induced activation of neuronal NADPH oxidase, thereby preventing the production of superoxide radicals.[4] This dual inhibition of both NO and superoxide production is believed to be a primary mechanism of its neuroprotective action.[4][9]
Signaling Pathway Disruption by Tat-NR2B9c
Caption: Signaling pathway of excitotoxicity and the inhibitory action of Tat-NR2B9c.
Quantitative Data
The efficacy and binding affinity of Tat-NR2B9c have been quantified in numerous preclinical studies. The following tables summarize key data points.
Table 1: Binding Affinity of Tat-NR2B9c
| Target | Parameter | Value | Reference(s) |
| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM | [8][10] |
| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [8][10] |
| PSD-95 / NR2A Interaction | IC50 | 0.5 µM | [8][10] |
| PSD-95 / NR2B Interaction | IC50 | ~8 µM | [8][10] |
| PSD-95 / NR2C Interaction | IC50 | 0.75 µM | [8] |
| PSD-95 / nNOS Interaction | IC50 | ~0.2 µM | [8][10] |
Table 2: In Vivo Efficacy of Tat-NR2B9c in Rodent Stroke Models
| Animal Model | Dosing | Outcome | Reference(s) |
| Rat (tMCAO) | 3 nmol/g, IV (post-occlusion) | 67% reduction in total cerebral infarction | [11] |
| Mouse (tMCAO, 30 min) | 10 nmol/g, IV (at reperfusion) | 24.5% reduction in infarct volume | [2][12] |
| Mouse (tMCAO, 60 min) | 10 nmol/g, IV (at reperfusion) | 26.0% reduction in infarct volume | [2][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Tat-NR2B9c.
Peptide Synthesis and Purification
While commercial sources are available, Tat-NR2B9c can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A general workflow is as follows:
-
Peptide Synthesis: The peptide is assembled on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
A recombinant expression and purification method has also been described, involving expression in E. coli as a fusion protein, followed by cleavage and purification.[11]
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of therapeutic agents.[7][13][14][15]
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and maintain body temperature.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). Withdraw the suture to allow for reperfusion.
-
Treatment Administration: Administer Tat-NR2B9c or vehicle intravenously (e.g., via the tail vein) at the onset of reperfusion.[2][8]
-
Outcome Assessment: After a survival period (e.g., 24 hours), assess neurological deficits and measure infarct volume using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride).
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for assessing the in vivo efficacy of Tat-NR2B9c.
In Vitro Model: NMDA-Induced Excitotoxicity in Neuronal Cultures
This assay evaluates the direct neuroprotective effects of Tat-NR2B9c against excitotoxic insults.[1][16]
-
Cell Culture: Plate primary cortical neurons and culture for 10-12 days in vitro.
-
Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of Tat-NR2B9c for a specified time (e.g., 15-60 minutes).[8]
-
Excitotoxic Insult: Expose the cultures to a neurotoxic concentration of NMDA (e.g., 25-100 µM) for a defined duration (e.g., 20-30 minutes).[1]
-
Recovery: Wash the cells and return them to the original conditioned medium for a recovery period (e.g., 20-24 hours).
-
Viability Assessment: Quantify neuronal cell death using methods such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by fluorescent microscopy with cell viability dyes.[1][16]
Co-Immunoprecipitation (Co-IP) to Assess PSD-95/NR2B Interaction
This technique is used to verify that Tat-NR2B9c disrupts the physical interaction between PSD-95 and the NR2B subunit.[17][18]
-
Lysate Preparation: Prepare protein lysates from treated or untreated neuronal cultures or brain tissue.
-
Immunoprecipitation: Incubate the lysate with an antibody specific for either PSD-95 or the NR2B subunit.
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PSD-95 and the NR2B subunit to detect their co-precipitation.
Conclusion
Tat-NR2B9c represents a significant advancement in the field of neuroprotective therapeutics. Its targeted mechanism of action, which involves the specific disruption of the PSD-95/NR2B interaction, offers a promising strategy for mitigating the detrimental effects of excitotoxicity in ischemic stroke and potentially other neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this innovative peptide.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerinetide | C105H188N42O30 | CID 44568939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cloning, expression, and purification of a recombinant Tat-HA-NR2B9c peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 15. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery and Development of Tat-NR2B9c (Nerinetide): A Technical Guide to a Neuroprotective Peptide
Foreword: The landscape of acute ischemic stroke treatment has been challenging, with few therapeutic agents successfully translating from preclinical promise to clinical efficacy. Tat-NR2B9c, also known as NA-1 or Nerinetide, represents a significant endeavor in the field of neuroprotection. This technical guide provides an in-depth overview of the discovery, mechanism of action, and developmental history of Tat-NR2B9c for researchers, scientists, and drug development professionals. It details the scientific rationale, summarizes key preclinical and clinical data, and outlines the experimental methodologies that have underpinned its investigation.
Executive Summary
Tat-NR2B9c is a neuroprotective peptide designed to mitigate the downstream cellular damage following an ischemic stroke. Its development was born out of the understanding that excitotoxicity, driven by overactivation of the N-methyl-D-aspartate (NMDA) receptor, is a key pathological event in ischemic brain injury. Unlike traditional NMDA receptor antagonists that block the receptor's ion channel and essential functions, Tat-NR2B9c targets a specific protein-protein interaction. It is a 20-amino-acid peptide that fuses the 11-residue cell-penetrating Tat peptide from HIV-1 to a 9-amino-acid sequence (KLSSIESDV) corresponding to the C-terminus of the NMDA receptor subunit GluN2B.[1] This design allows it to disrupt the excitotoxic signaling cascade at a critical juncture, specifically by uncoupling the NMDA receptor from the postsynaptic density protein-95 (PSD-95).[1][2] This targeted approach has shown promise in reducing infarct volume and improving neurological outcomes in a range of animal models, from rodents to primates, and has been evaluated in human clinical trials for iatrogenic and acute ischemic stroke.[3][4]
Discovery and Developmental Timeline
The development of Tat-NR2B9c is the result of over two decades of research, primarily led by Dr. Michael Tymianski's laboratory. The journey began with fundamental research into the mechanisms of neuronal cell death in stroke and culminated in large-scale clinical trials.
-
1990s: Dr. Tymianski's research focuses on the cellular mechanisms of neuronal death due to oxygen and glucose deprivation.
-
1999: The lab identifies the scaffolding protein PSD-95 as a crucial mediator of stroke damage.[4] The focus shifts to finding a way to block PSD-95's role in the excitotoxic cascade.[4]
-
2002: The first iteration of what would become Tat-NR2B9c is developed. The team demonstrates that this peptide can block PSD-95 and reduce stroke damage in preclinical models.[4]
-
2003: To further the development of this new class of PSD-95 inhibitors, Dr. Tymianski founds the biotechnology company NoNO Inc.[4]
-
2005-2012: Extensive research continues on the properties and mechanisms of action of PSD-95 inhibitors, with multiple independent labs confirming the initial findings.[4] Preclinical efficacy is demonstrated in rodent and, significantly, in gyrencephalic non-human primate models of stroke.[3][5]
-
2008-2011: The Phase II ENACT (Evaluating Neuroprotection in Aneurysm Coiling Therapy) trial is conducted to assess the safety and efficacy of NA-1 in preventing small, procedure-related strokes in patients undergoing endovascular aneurysm repair.[6][7]
-
2017-2019: The Phase III ESCAPE-NA1 trial is launched. This large, multicenter trial evaluates Nerinetide in patients with acute ischemic stroke who are undergoing endovascular thrombectomy.[4]
-
2020: Results of the ESCAPE-NA1 trial are published, revealing important insights into the drug's efficacy, including a notable interaction with the thrombolytic agent alteplase.[4]
Mechanism of Action: Uncoupling Excitotoxicity
The neuroprotective effect of Tat-NR2B9c is predicated on its ability to selectively disrupt a key protein-protein interaction within the postsynaptic density.
During an ischemic event, excessive glutamate release leads to the over-activation of NMDA receptors. This triggers a massive influx of calcium ions, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS is physically coupled to the GluN2B subunit of the NMDA receptor via the scaffolding protein PSD-95.[1][4] This proximity allows for efficient, calcium-dependent production of nitric oxide (NO) and subsequent formation of peroxynitrite and other reactive oxygen species (ROS), leading to neuronal death.[2][8]
Tat-NR2B9c intervenes by competitively binding to the second PDZ domain of PSD-95, the same domain that binds to the C-terminus of the GluN2B subunit.[3] This action physically uncouples the NMDA receptor from PSD-95 and, consequently, from nNOS.[1] Importantly, Tat-NR2B9c does not block the NMDA receptor ion channel itself, allowing for normal synaptic transmission and calcium influx, which are vital for neuronal survival signals.[6]
Furthermore, research has shown that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a major source of superoxide production.[2][8] This is thought to occur because PSD-95 also links the NMDA receptor to the PI3K pathway, which is required for the phosphorylation and activation of the NOX2 subunit p47phox.[9] By disrupting the initial NR2B-PSD-95 connection, Tat-NR2B9c blocks two major pathways of excitotoxic free radical production.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Tat-NR2B9c.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Parameter | Target | Value | Reference |
| EC50 | PSD-95 PDZ Domain 2 | 6.7 nM | [3] |
| EC50 | PSD-95 PDZ Domain 1 | 670 nM | [3] |
| IC50 | NR2B binding to PSD-95 | ~8 µM | [3] |
| IC50 | NR2A binding to PSD-95 | 0.5 µM | [3] |
| IC50 | nNOS binding to PSD-95 | ~0.2 µM | [3] |
Table 2: Preclinical In Vivo Efficacy
| Species | Stroke Model | Dose | Administration Time | Outcome Measure | Result | Reference |
| Rat | Transient MCAO (90 min) | 3 nmol/g, i.v. | 3 hours post-onset | Infarct Volume | ~80% reduction | [10] |
| Rat | Permanent MCAO | 1000 nmol/kg, i.v. | 60 min post-MCAO | Infarct Volume | Significant reduction | [1] |
| Mouse | Transient MCAO (60 min) | 10 nmol/g, i.v. | At reperfusion | Infarct Volume | 26.0% reduction (p=0.03) | [3][11] |
| Mouse | Transient MCAO (60 min) | 3 nmol/g, i.v. | At reperfusion | Infarct Volume | No significant effect | [3][11] |
| Macaque | Embolic MCAO | 2.6 mg/kg, i.v. | 60 min post-onset | Infarct Volume | 50-60% reduction | [4] |
| Macaque | Embolic MCAO | 2.6 mg/kg, i.v. | 60 min post-onset | Number of Infarcts | Significant reduction | [5] |
Table 3: Clinical Trial Overview
| Trial Name | Phase | NCT Number | Patient Population | Treatment | Primary Outcome | Key Finding | Reference |
| ENACT | II | NCT00728182 | 185 patients undergoing endovascular aneurysm repair | Single 2.6 mg/kg i.v. infusion of NA-1 or placebo | Safety; Number and volume of new ischemic lesions on MRI | NA-1 was safe and significantly reduced the number of ischemic infarcts, but not the total volume. | [6][12][13] |
| ESCAPE-NA1 | III | NCT02930018 | 1105 patients with acute ischemic stroke undergoing endovascular thrombectomy | Single 2.6 mg/kg i.v. infusion of Nerinetide or placebo | Favorable functional outcome (mRS 0-2) at 90 days | No significant improvement in the overall population. A positive effect was observed in the subgroup of patients who did not receive alteplase. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the development and validation of Tat-NR2B9c.
Peptide Synthesis (General Protocol)
While specific, proprietary synthesis protocols are not publicly available, Tat-NR2B9c is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Selection: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminal amide.
-
First Amino Acid Loading: The first C-terminal amino acid (Valine), with its alpha-amino group Fmoc-protected and side chain protected, is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the alpha-amino group using a solution of piperidine in dimethylformamide (DMF).
-
Coupling Cycle: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (YGRKKRRQRRR-KLSSIESDV).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC. It is noted that the purity and peptide content of synthesized batches can be variable, which can impact in vivo efficacy.[3]
Co-Immunoprecipitation of PSD-95 and GluN2B
This protocol is designed to demonstrate that Tat-NR2B9c disrupts the physical interaction between PSD-95 and the GluN2B subunit in native brain tissue.
-
Tissue Lysis: Fresh or frozen brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The lysate is centrifuged to pellet cellular debris. The supernatant is then pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.
-
Incubation with Tat-NR2B9c: The pre-cleared lysate is divided into aliquots. Experimental aliquots are incubated with Tat-NR2B9c (e.g., 1-10 µM) for a specified time at 4°C. Control aliquots are incubated with a scrambled control peptide or vehicle.
-
Immunoprecipitation: A primary antibody targeting the GluN2B subunit is added to the lysates and incubated overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G agarose beads are added to each sample to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against PSD-95. A secondary HRP-conjugated antibody and chemiluminescence are used for detection. A reduction in the PSD-95 band in the Tat-NR2B9c-treated sample compared to the control indicates disruption of the interaction.
Measurement of NMDA-Induced Superoxide Production
This protocol uses dihydroethidium (DHE) fluorescence to measure intracellular superoxide levels in primary neuronal cultures.
-
Cell Culture: Primary cortical neurons are cultured on glass coverslips for 10-12 days in vitro.
-
Pre-treatment: Culture medium is replaced with a low-magnesium balanced salt solution. Tat-NR2B9c (e.g., 0.05-0.5 µM) or other inhibitors are added 15 minutes prior to stimulation.[6]
-
DHE Loading: Dihydroethidium (DHE) is added to the cultures and allowed to load into the cells.
-
Stimulation: Neurons are stimulated with NMDA (e.g., 100 µM) for 30 minutes.[6]
-
Imaging: Live-cell or fixed-cell fluorescence microscopy is used to visualize the oxidized DHE product (ethidium), which intercalates with DNA and fluoresces red.
-
Quantification: Image analysis software is used to quantify the fluorescence intensity per cell. A decrease in fluorescence in Tat-NR2B9c-treated wells compared to NMDA-only wells indicates inhibition of superoxide production.[9]
In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
The intraluminal suture method is a common model for inducing focal cerebral ischemia.
-
Anesthesia: The animal (mouse or rat) is anesthetized using isoflurane. Body temperature is maintained at 37°C.
-
Surgical Preparation: A midline incision is made on the neck to expose the common carotid artery (CCA) and its bifurcation into the external (ECA) and internal (ICA) carotid arteries.
-
Occlusion: The ECA is ligated. A small incision is made in the ECA stump, and a silicon-coated monofilament suture is introduced and advanced up the ICA until it lodges in the anterior cerebral artery, occluding the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a sharp drop in cerebral blood flow measured by Laser Doppler Flowmetry.
-
Ischemia Period: The suture is left in place for a defined period (e.g., 30-90 minutes).
-
Reperfusion and Treatment: The suture is withdrawn to allow reperfusion. Tat-NR2B9c or vehicle is administered intravenously (e.g., via the tail vein), often immediately following the start of reperfusion.[3]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
-
Outcome Assessment: At a predetermined time point (typically 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume. Neurological deficit scores are also assessed.
Conclusion
The development of Tat-NR2B9c (Nerinetide) provides a compelling case study in rational drug design for neuroprotection. By targeting a specific protein-protein interaction central to the excitotoxic cascade, it represents a departure from broad-spectrum NMDA receptor antagonists. The journey from identifying PSD-95 as a therapeutic target to conducting large-scale Phase III clinical trials highlights the extensive preclinical validation required to translate a novel biological concept into a potential therapy. While the overall results of the ESCAPE-NA1 trial did not demonstrate universal efficacy, the encouraging outcomes in a specific patient sub-population underscore the complexities of stroke treatment and the importance of patient selection in clinical trial design. The data and methodologies presented in this guide offer a comprehensive resource for understanding the scientific foundation of Tat-NR2B9c and for informing future research in the field of neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair (ENACT): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Neuroprotection in Aneurysm Coiling Therapy [clinicaltrials.stanford.edu]
- 8. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Technical Guide to Tat-NR2B9c (Nerinetide) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tat-NR2B9c, also known as NA-1 or Nerinetide, is a neuroprotective peptide that has been the subject of extensive research, particularly in the context of ischemic stroke.[1] It is an interference peptide designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways without blocking the receptor's ion channel function.[2] This is achieved by specifically targeting the interaction between the NMDAR subunit NR2B and the scaffolding protein postsynaptic density-95 (PSD-95).[2][3] By disrupting this link, Tat-NR2B9c selectively mitigates neuronal damage mediated by nitric oxide and superoxide production.[1] Preclinical studies in various animal models, including primates, have demonstrated significant neuroprotective efficacy.[4][5] While a major Phase 3 clinical trial (ESCAPE-NA1) did not meet its primary endpoint in the overall population, a prespecified subgroup analysis revealed significant benefits for patients who did not receive concurrent alteplase therapy, suggesting a promising future for this targeted neuroprotective strategy.[6][7] This guide provides an in-depth overview of its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a look into its clinical development.
Core Mechanism of Action
Tat-NR2B9c is a 20-amino-acid peptide that consists of two key parts:
-
An 11-amino acid protein transduction domain derived from the HIV Tat protein, which facilitates penetration of the blood-brain barrier and cell membranes.[8]
-
A 9-amino acid sequence (NR2B9c) corresponding to the C-terminus of the GluN2B (formerly NR2B) subunit of the NMDA receptor.[1]
During an ischemic event, excessive glutamate release leads to overactivation of NMDARs. This triggers a cascade of neurotoxic events. The scaffolding protein PSD-95 plays a crucial role by physically linking the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS).[7][9] This proximity allows the calcium influx from NMDAR activation to efficiently stimulate nNOS, leading to a massive production of nitric oxide (NO), a key mediator of excitotoxicity.[1] Furthermore, PSD-95 also couples NMDAR activation to the activation of NADPH oxidase (NOX2), resulting in the production of superoxide radicals.[1][10]
Tat-NR2B9c acts as a competitive inhibitor. The NR2B9c portion of the peptide binds with high affinity to the PDZ domains of PSD-95, thereby disrupting the formation of the GluN2B-PSD-95-nNOS ternary complex.[3][9] This uncoupling action prevents the downstream production of both nitric oxide and superoxide without affecting the essential physiological functions of the NMDAR, such as calcium influx and the activation of pro-survival signaling pathways.[2][11]
Signaling Pathway Disruption by Tat-NR2B9c
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 7. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]
- 8. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 9. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Tat-NR2Baa as a Negative Control for PSD-95 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuronal signaling, the scaffolding protein Postsynaptic Density-95 (PSD-95) has emerged as a critical mediator of excitotoxicity, particularly through its interaction with the NMDA receptor (NMDAR). Inhibitors of the PSD-95/NMDAR interaction have shown significant therapeutic potential in preclinical models of neurological disorders such as stroke and neuropathic pain. A key tool in this research is the cell-penetrating peptide Tat-NR2B9c, which competitively disrupts this interaction. To ensure the specificity of the observed effects, a robust negative control is essential. This guide provides a comprehensive overview of Tat-NR2Baa, the inactive control peptide for Tat-NR2B9c, and its application in rigorous experimental design.
This compound is a crucial tool for validating that the effects of Tat-NR2B9c are due to the specific disruption of the PSD-95/NMDAR interaction and not due to non-specific effects of the peptide itself. It is identical to Tat-NR2B9c, with the exception of a critical two-amino-acid mutation in the C-terminal PDZ domain-binding motif. This seemingly minor alteration renders this compound incapable of binding to PSD-95, thus making it an ideal negative control.[1][2]
Peptide Sequences and the Critical Mutation
The specificity of Tat-NR2B9c lies in its C-terminal sequence, which mimics the tSXV motif of the NR2B subunit of the NMDA receptor, allowing it to bind to the PDZ domains of PSD-95. In contrast, this compound has this binding motif altered, ablating its affinity for PSD-95.
| Peptide | Sequence | Key Motif |
| Tat-NR2B9c | YGRKKRRQRRRKLSSIESDV | ESDV |
| This compound | YGRKKRRQRRRKLSSIEADA | EADA |
The substitution of serine (S) and valine (V) with two alanine (A) residues in this compound is the key to its inactivity as a PSD-95 inhibitor.[1][2]
Mechanism of Action: A Tale of Two Peptides
The interaction between the NMDA receptor and PSD-95 is a critical nexus for downstream signaling cascades, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent production of nitric oxide (NO), a key mediator of excitotoxicity.[3][4][5][6][7][8]
Signaling Pathway and Point of Inhibition
Caption: PSD-95 signaling cascade and inhibitor action.
Tat-NR2B9c acts by competitively binding to the PDZ domains of PSD-95, thereby uncoupling the NMDA receptor from downstream neurotoxic signaling pathways.[3][8][9] this compound, lacking the proper binding motif, does not interfere with this interaction and therefore should not elicit the same neuroprotective effects.
Quantitative Data: Tat-NR2B9c vs. This compound
While direct quantitative binding data for this compound is not extensively published, its ineffectiveness is a consistent finding in studies utilizing it as a negative control. The following table summarizes the known quantitative data for the active peptide, Tat-NR2B9c, for which this compound is expected to show no significant activity.
| Parameter | Tat-NR2B9c | This compound | Reference |
| EC50 for PSD-95 PDZ2 domain | 6.7 nM | No binding expected | [3][10] |
| EC50 for PSD-95 PDZ1 domain | 670 nM | No binding expected | [3] |
| IC50 for NR2A binding to PSD-95 | 0.5 µM | No inhibition expected | [3][11] |
| IC50 for NR2B binding to PSD-95 | 8 µM | No inhibition expected | [3][11] |
| IC50 for nNOS binding to PSD-95 | ~0.2 µM | No inhibition expected | [3] |
Experimental Protocols
The use of this compound as a negative control is critical across a range of experimental paradigms. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify Disruption of PSD-95/NR2B Interaction
This protocol is designed to demonstrate that Tat-NR2B9c, but not this compound, disrupts the interaction between PSD-95 and the NMDA receptor subunit NR2B.
Caption: Workflow for Co-Immunoprecipitation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons or a suitable neuronal cell line.
-
Treat cells with Tat-NR2B9c (e.g., 1 µM) or this compound (e.g., 1 µM) for 1 hour prior to harvesting.[2] A vehicle control (e.g., sterile saline or PBS) should also be included.
-
-
Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-NR2B antibody overnight at 4°C on a rotator.
-
As a negative control, a parallel sample should be incubated with a non-specific IgG of the same isotype.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PSD-95 and NR2B (as a loading control for the immunoprecipitated protein).
-
Visualize with appropriate secondary antibodies and a chemiluminescent substrate.
-
In Vivo Electrophysiology: Assessing Effects on Synaptic Plasticity
This protocol outlines how to use this compound as a negative control in studies of long-term potentiation (LTP), a cellular correlate of learning and memory.
Caption: In Vivo Electrophysiology Workflow.
Detailed Methodology:
-
Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., with urethane or isoflurane) and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., CA1 stratum radiatum).
-
-
Baseline Recording:
-
Deliver single-pulse stimuli to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
-
Peptide Administration:
-
Administer Tat-NR2B9c, this compound, or vehicle via the desired route (e.g., intracerebroventricularly or intravenously). The dose and timing will depend on the specific experimental question. For example, a dose of 3 nmol/g has been used intravenously in rodent stroke models.[9]
-
-
LTP Induction and Recording:
-
After a sufficient time for the peptide to take effect (e.g., 20-30 minutes), deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline.
-
Compare the magnitude of LTP between the different treatment groups. It is expected that this compound will have no significant effect on LTP induction or maintenance compared to the vehicle control.
-
Behavioral Studies: Assessing Neurological Deficits and Pain
This compound is an essential control in behavioral studies to ensure that any observed therapeutic effects of Tat-NR2B9c are due to its specific mechanism of action.
Caption: In Vivo Behavioral Study Workflow.
Detailed Methodology (Example: Stroke Model):
-
Induction of Stroke:
-
Peptide Administration:
-
Behavioral Assessment:
-
At various time points post-stroke (e.g., 24 hours, 7 days, 14 days), assess neurological deficits using a standardized scoring system (e.g., the 28-point neuroscore).
-
Evaluate motor function using tests such as the rotarod, cylinder test, or grip strength test.
-
-
Data Analysis:
-
Compare the behavioral scores between the different treatment groups. It is expected that animals treated with this compound will show no significant improvement in neurological or motor function compared to the vehicle-treated group, whereas the Tat-NR2B9c group is expected to show significant improvement.[13]
-
Conclusion
The use of this compound as a negative control is indispensable for research involving PSD-95 inhibitors like Tat-NR2B9c. By employing this inactive peptide in parallel with the active compound, researchers can confidently attribute any observed effects to the specific disruption of the PSD-95/NMDAR interaction. This rigorous approach is crucial for the validation of PSD-95 as a therapeutic target and for the development of novel treatments for a range of neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate the robust design and interpretation of such experiments.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tat-NR2B9c: A Targeted Neuroprotective Peptide for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tat-NR2B9c, also known as NA-1 or Nerinetide, is a promising neuroprotective peptide that has garnered significant attention for its potential therapeutic applications in a range of neurological disorders, most notably ischemic stroke. This technical guide provides a comprehensive review of the existing literature on Tat-NR2B9c, focusing on its mechanism of action, preclinical and clinical applications, and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of this novel therapeutic agent.
Core Mechanism of Action
Tat-NR2B9c is a 20-amino-acid peptide derived from the C-terminus of the NMDA receptor subunit GluN2B (formerly NR2B), fused to the 11-amino-acid cell-penetrating peptide from the HIV-1 Tat protein. Its primary mechanism of action is the disruption of the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[1][2] This targeted intervention uncouples the NMDAR from downstream excitotoxic signaling pathways without interfering with its normal physiological function.[1]
Under ischemic conditions, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions. This triggers a cascade of neurotoxic events, including the activation of neuronal nitric oxide synthase (nNOS), which binds to PSD-95. The subsequent production of nitric oxide (NO) and its reaction with superoxide radicals to form peroxynitrite contributes significantly to neuronal damage.[1][3] Tat-NR2B9c competitively binds to the PDZ1-2 domains of PSD-95, preventing the formation of the GluN2B-PSD-95-nNOS complex.[1][2] This selective disruption mitigates the production of NO and other reactive oxygen species, thereby reducing excitotoxic neuronal death.[1][3][4]
Furthermore, evidence suggests that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a key source of superoxide production.[3][4] By blocking the phosphorylation of p47phox, a crucial step in NOX2 assembly, Tat-NR2B9c further attenuates oxidative stress.[3]
Signaling Pathway of Tat-NR2B9c in Neuroprotection
Caption: Tat-NR2B9c disrupts the excitotoxic cascade by preventing PSD-95 from linking NMDA receptors to nNOS.
Preclinical and Clinical Applications
Tat-NR2B9c has been investigated in various models of neurological disorders, with the most extensive research focused on ischemic stroke.
Ischemic Stroke
Preclinical Studies: Numerous preclinical studies in rodents and non-human primates have demonstrated the neuroprotective efficacy of Tat-NR2B9c in models of focal cerebral ischemia. These studies have consistently shown a reduction in infarct volume and improved neurological outcomes.
| Animal Model | Ischemia Model | Tat-NR2B9c Dose | Administration Time | Key Findings | Reference |
| Rat | Transient MCAO | 3 nmol/g | 1 hour post-MCAO | 30.3% reduction in infarct volume; significant improvement in neurological scores. | [5] |
| Mouse | Transient MCAO (60 min) | 10 nmol/g | Post-MCAO | 26.0% reduction in infarct volume. | [6] |
| Macaque | Embolic Stroke | 2.6 mg/kg | 3 hours post-MCAO | 50-60% reduction in the number and volume of strokes. | [1][5] |
Clinical Trials: The promising preclinical data led to the clinical development of Tat-NR2B9c (Nerinetide) for the treatment of acute ischemic stroke.
-
ENACT Trial: This Phase 2 trial investigated the safety and efficacy of NA-1 in patients undergoing endovascular aneurysm repair, a procedure with a high risk of iatrogenic stroke. The results were encouraging, showing a reduction in the number and volume of ischemic lesions in the treated group compared to placebo.[7]
-
ESCAPE-NA1 Trial: A large-scale Phase 3 trial, ESCAPE-NA1, evaluated the efficacy and safety of nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT).[8][9] While the primary endpoint of improved functional outcome at 90 days was not met in the overall population, a pre-specified subgroup analysis of patients who did not receive alteplase showed a significant benefit with nerinetide treatment.[8][10]
| Trial | Phase | Patient Population | Intervention | Primary Outcome | Key Findings | Reference |
| ENACT | 2 | Patients undergoing endovascular aneurysm repair | Single IV dose of NA-1 or placebo | Number and volume of new ischemic strokes on MRI | Fewer ischemic lesions in the NA-1 group. | [7] |
| ESCAPE-NA1 | 3 | Patients with acute ischemic stroke undergoing EVT | Single 2.6 mg/kg IV dose of nerinetide or placebo | Favorable functional outcome (mRS 0-2) at 90 days | No significant difference in the overall population. Significant benefit in patients not treated with alteplase. | [8][11] |
Alzheimer's Disease
Preclinical studies have explored the potential of Tat-NR2B9c in models of Alzheimer's disease (AD). In a mouse model of AD induced by Aβ1-42, Tat-NR2B9c was shown to improve spatial learning and memory.[12][13] The proposed mechanism involves the perturbation of the interaction between PSD-95 and the NR2B-subtype receptors, which is dysregulated in AD.[12][13]
| Animal Model | Tat-NR2B9c Dose | Administration | Key Findings | Reference |
| Aβ1-42 induced AD mouse model | Not specified | 14 days after modeling | Improved spatial learning and memory. | [12][13] |
Experimental Protocols
In Vitro Excitotoxicity Assay
Objective: To assess the neuroprotective effect of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for 10-12 days in vitro.
-
Treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to enhance NMDAR activity. Tat-NR2B9c is added at various concentrations (e.g., 0.05, 0.1, 0.5 µmol/L) 15 minutes prior to the addition of NMDA.
-
Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 µmol/L for 30 minutes.
-
Assessment of Cell Death: 24 hours after the NMDA insult, cell viability is assessed using methods such as lactate dehydrogenase (LDH) assay, propidium iodide staining, or automated cell counting.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
Objective: To evaluate the neuroprotective efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure: Anesthesia is induced and maintained. The middle cerebral artery is occluded for a specific duration (e.g., 60 or 90 minutes) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: Tat-NR2B9c or placebo is administered intravenously or intraperitoneally at a predetermined time point relative to the onset of ischemia or reperfusion. Dosages are often in the range of 3-10 nmol/g for rodents.[6]
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, cylinder test) are performed at various time points post-surgery to assess motor and sensory deficits.
-
Infarct Volume Measurement: 24 or 48 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is then quantified.
-
Histology and Immunohistochemistry: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).
-
Experimental Workflow for Preclinical Stroke Study
Caption: A typical experimental workflow for evaluating Tat-NR2B9c in a preclinical model of stroke.
Conclusion
Tat-NR2B9c represents a targeted and promising therapeutic strategy for neurological disorders characterized by excitotoxicity. Its well-defined mechanism of action, coupled with a substantial body of preclinical and clinical evidence, particularly in the context of ischemic stroke, underscores its potential as a neuroprotective agent. This technical guide provides a foundational overview for researchers and drug development professionals, summarizing the key data and methodologies associated with the investigation of Tat-NR2B9c. Further research is warranted to fully elucidate its therapeutic potential across a broader spectrum of neurological conditions and to optimize its clinical application.
References
- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. professional.heart.org [professional.heart.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. journal.uns.ac.id [journal.uns.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1-42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tat-NR2B9c in Cell Culture
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of Tat-NR2B9c, a neuroprotective peptide, in cell culture models of excitotoxicity.
Introduction
Tat-NR2B9c is a cell-penetrating peptide that acts as an inhibitor of the interaction between the postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This interaction is a critical mediator of excitotoxic neuronal death, a key pathological process in stroke and other neurodegenerative disorders. By uncoupling the NMDA receptor from downstream neurotoxic signaling pathways, Tat-NR2B9c offers a promising therapeutic strategy to mitigate neuronal damage.[1]
Mechanism of Action
Tat-NR2B9c competitively binds to the PDZ domain of PSD-95, thereby disrupting its association with the C-terminus of the NMDA receptor NR2B subunit. This targeted disruption specifically inhibits downstream signaling cascades that lead to the production of neurotoxic molecules like nitric oxide (NO) and superoxide, without affecting the normal ion channel function of the NMDA receptor.[1] A key pathway inhibited by Tat-NR2B9c is the activation of neuronal NADPH oxidase (NOX2), a major source of superoxide in excitotoxicity. This inhibition is achieved by preventing the phosphorylation of the NOX2 subunit p47phox, a process dependent on the PSD-95-mediated activation of the PI3K/PKCζ signaling cascade.[1][2][3]
Signaling Pathway of Tat-NR2B9c in Neuroprotection
Caption: Tat-NR2B9c signaling pathway in neuroprotection.
Recommended Dosages for Cell Culture
The optimal concentration of Tat-NR2B9c for neuroprotection in cell culture can vary depending on the specific cell type and experimental conditions. However, based on published studies, a range of concentrations has been shown to be effective in mitigating NMDA-induced excitotoxicity.
| Application | Cell Type | Tat-NR2B9c Concentration | Treatment Time | Reference |
| Inhibition of NMDA-induced superoxide production | Primary neuronal cultures | 0.05 - 0.5 µM | Co-treatment with NMDA for 30 minutes | [1] |
| Neuroprotection against NMDA-induced excitotoxicity | Cortical neurons | 50 nM | Treatment 1 hour after NMDA challenge |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes a method for inducing excitotoxicity in primary neuronal cultures using NMDA, a common model for studying neuroprotective compounds like Tat-NR2B9c.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA (N-methyl-D-aspartate)
-
Tat-NR2B9c peptide
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Preparation of Treatment Solutions: Prepare a stock solution of NMDA in sterile water. Prepare stock solutions of Tat-NR2B9c in sterile water or a suitable buffer.
-
Induction of Excitotoxicity:
-
Wash and Recovery:
-
Gently remove the NMDA-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Replace with fresh, pre-warmed culture medium.
-
-
Assessment of Neuroprotection: Evaluate cell viability and other parameters at a suitable time point after the excitotoxic insult (e.g., 24 hours).
Protocol 2: Assessment of Superoxide Production using Dihydroethidium (DHE)
This protocol outlines the use of DHE, a fluorescent probe, to measure intracellular superoxide levels, a key indicator of oxidative stress in excitotoxicity.
Materials:
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope
Procedure:
-
Prepare DHE Solution: Prepare a stock solution of DHE in DMSO. Immediately before use, dilute the stock solution in HBSS to a final working concentration (e.g., 10 µM).
-
Cell Treatment: Following the excitotoxicity protocol (Protocol 1), remove the culture medium.
-
DHE Staining: Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging:
-
Wash the cells with pre-warmed HBSS to remove excess DHE.
-
Image the cells using a fluorescence microscope with appropriate filters for DHE (excitation ~518 nm, emission ~606 nm).
-
-
Quantification: Quantify the fluorescence intensity in individual cells or across the cell population using image analysis software. An increase in red fluorescence indicates an increase in superoxide production.
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Cell Treatment: Following the excitotoxicity protocol (Protocol 1), proceed with the MTT assay at the desired time point (e.g., 24 hours post-insult).
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow
Caption: General experimental workflow for assessing Tat-NR2B9c neuroprotection.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase couples NMDA receptors to superoxide release in excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase couples NMDA receptors to superoxide release in excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat-NR2Baa Delivery in Brain Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of Tat-NR2Baa, an inactive control peptide, for in vivo studies of brain tissue. This compound is a critical tool for researchers investigating the therapeutic potential of its active counterpart, Tat-NR2B9c, a peptide that disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[1][2] Due to its sequence similarity with a double-point mutation that abolishes PSD-95 binding, this compound serves as an ideal negative control to ensure the specificity of the observed effects of Tat-NR2B9c.[1][2]
This document outlines the primary methods for delivering this compound to the brain, including intravenous and intracerebroventricular injections. Detailed protocols, quantitative data, and visual diagrams are provided to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of Tat-peptides in rodent models, derived from studies on the active peptide Tat-NR2B9c, which can be adapted for the control peptide this compound.
Table 1: Recommended Dosage for Intravenous (IV) Administration in Mice
| Parameter | Value | Species | Notes | Reference |
| Effective Dose | 10 nmol/g | Mouse | Reduced infarct volume in a model of stroke. | [3][4] |
| Ineffective Dose | 3 nmol/g | Mouse | Did not significantly reduce infarct volume. | [3][4] |
| Administration Volume | 1 µL/g | Mouse | Administered over 5 minutes. | [3] |
| Vehicle | 0.9% NaCl | Rat | --- | [5] |
Table 2: Parameters for Intracerebroventricular (ICV) Administration in Mice
| Parameter | Value | Species | Notes | Reference |
| Injection Volume (per ventricle) | 1-2 µL | Neonatal Mouse | Maximum volume to avoid increased intracranial pressure. | [1] |
| Injection Volume (total) | Up to 10 µL | Adult Mouse | Bolus injection. | [6] |
| Infusion Rate | 1 µL/min | Adult Mouse | Slow infusion to prevent backflow. | [2] |
| Needle Gauge | 32 G | Neonatal Mouse | For direct injection. | [1] |
Signaling Pathway
The active peptide Tat-NR2B9c exerts its neuroprotective effects by disrupting the protein-protein interaction between the NMDA receptor subunit GluN2B and the scaffolding protein PSD-95. This uncouples the receptor from downstream neurotoxic signaling pathways. Specifically, it prevents the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), thereby reducing the production of damaging nitric oxide (NO) and superoxide radicals. This compound, lacking the ability to bind PSD-95, should not affect this pathway and thus serves as an excellent negative control.
Experimental Protocols
The following are detailed protocols for the delivery of this compound to the brain in rodent models. These protocols are based on established methods for the delivery of similar peptides.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This method allows for systemic administration of the peptide.
Materials:
-
This compound peptide
-
Sterile 0.9% NaCl (saline)
-
Insulin syringes (e.g., 29G)
-
Mouse restrainer
-
Heating lamp or pad
Procedure:
-
Peptide Preparation: Dissolve this compound in sterile 0.9% NaCl to the desired final concentration (e.g., for a 10 nmol/g dose in a 25g mouse, prepare a solution that delivers 250 nmol in a 25 µL injection volume).
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail exposed. To facilitate injection, warm the tail using a heating lamp or pad to dilate the lateral tail veins.
-
Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle. Slowly inject the prepared this compound solution over a period of 5 minutes.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 2: Intracerebroventricular (ICV) Injection in Adult Mice (Stereotaxic)
This method delivers the peptide directly into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, drill, etc.)
-
Bone wax
-
Sutures or wound clips
Procedure:
-
Peptide Preparation: Dissolve this compound in sterile aCSF or saline to the desired concentration.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and mount it in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.
-
Surgical Procedure:
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma. Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Lower the injection needle to the appropriate depth (e.g., DV: -2.5 mm from the dura).
-
Infuse the this compound solution at a slow rate (e.g., 1 µL/min).
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow.[2]
-
Slowly withdraw the needle.
-
-
Closure and Recovery:
-
Seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery on a heating pad.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a brain injury model.
References
- 1. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 6. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat-NR2B9c in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of behavioral studies using Tat-NR2B9c (also known as NA-1), a peptide inhibitor of the interaction between postsynaptic density protein-95 (PSD-95) and the NMDA receptor subunit NR2B. The protocols detailed below are based on established preclinical research in models of stroke, neuropathic pain, and Alzheimer's disease.
Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide that disrupts the coupling of N-methyl-D-aspartate receptors (NMDARs) to downstream excitotoxic signaling pathways without blocking the receptor's ion channel function.[1][2] It achieves this by binding to PSD-95, a scaffolding protein that links the NR2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2).[1][2][3] By uncoupling this complex, Tat-NR2B9c mitigates the production of neurotoxic molecules like nitric oxide (NO) and superoxide, which are implicated in neuronal damage following ischemic events and in neurodegenerative diseases.[1][2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway disrupted by Tat-NR2B9c. Under excitotoxic conditions, excessive calcium (Ca2+) influx through NR2B-containing NMDARs activates nNOS and NOX2, which are held in close proximity by PSD-95. This leads to the production of damaging reactive nitrogen and oxygen species. Tat-NR2B9c competitively binds to the PDZ domain of PSD-95, preventing its interaction with NR2B and thereby disrupting this neurotoxic cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of Tat-NR2B9c in various preclinical behavioral studies.
Table 1: Effect of Tat-NR2B9c on Infarct Volume in a Mouse Model of Stroke[5]
| Treatment Group | Duration of tMCAO | Infarct Volume Reduction (%) | p-value |
| 3 nMole/g Tat-NR2B9c | 30 min | No significant impact | - |
| 10 nMole/g Tat-NR2B9c | 30 min | 24.5% | < 0.049 |
| 3 nMole/g Tat-NR2B9c | 60 min | No significant impact | - |
| 10 nMole/g Tat-NR2B9c | 60 min | 26.0% | < 0.03 |
tMCAO: transient Middle Cerebral Artery Occlusion
Table 2: Effect of Tat-NR2B9c on Cognitive Function in a Mouse Model of Alzheimer's Disease[2]
| Group | Mean Escape Latency (s) | Time in Target Quadrant (s) | Number of Platform Crossings | Alternation Ratio (Y-maze) |
| Sham | ~20 | ~25 | ~4.5 | ~0.75 |
| AD Model + Vehicle | ~45 | ~15 | ~2 | ~0.5 |
| AD Model + Tat-NR2B9c | ~25 | ~22 | ~3.5 | ~0.7 |
Data are approximate values derived from graphical representations in the source publication.
Experimental Protocols
Experimental Workflow for a Typical Behavioral Study
The following diagram outlines a typical workflow for a behavioral study investigating the effects of Tat-NR2B9c.
Protocol 1: Intravenous Administration of Tat-NR2B9c in Mice
This protocol is adapted from studies investigating the neuroprotective effects of Tat-NR2B9c in mouse models of stroke.[5]
Materials:
-
Tat-NR2B9c peptide
-
Sterile saline (0.9% NaCl)
-
Insulin syringes with 28-30 gauge needles
-
Animal restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Tat-NR2B9c Solution:
-
Reconstitute lyophilized Tat-NR2B9c in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final desired doses (e.g., 3 nMole/g and 10 nMole/g). The final injection volume should be approximately 1 µL/g of body weight.[5]
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
To facilitate visualization of the tail veins, warm the mouse using a heat lamp or by placing its cage on a warming pad for a few minutes. Ensure the animal does not overheat.
-
Place the mouse in an appropriate restrainer to secure it and expose the tail.
-
-
Intravenous Injection:
-
Disinfect the tail with 70% ethanol.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the Tat-NR2B9c solution or vehicle. A successful injection will show no subcutaneous bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is designed to assess hippocampal-dependent spatial learning and memory and is based on methodologies used in Alzheimer's disease models treated with Tat-NR2B9c.[2][6][7][8][9]
Apparatus:
-
A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (approximately 10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation (Day 0):
-
Allow the mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
-
Acquisition Phase (Days 1-5):
-
Place the hidden platform in a fixed location in one of the four quadrants of the pool.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the submerged platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Von Frey Test for Mechanical Allodynia
This protocol is used to assess mechanical sensitivity in models of neuropathic pain and is based on standard procedures.[10][11][12][13][14]
Apparatus:
-
A set of calibrated von Frey filaments with varying bending forces.
-
An elevated wire mesh platform allowing access to the plantar surface of the animal's paws.
-
Plexiglas enclosures to confine the animals on the platform.
Procedure:
-
Acclimation:
-
Place the animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
-
Testing:
-
Begin with a von Frey filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is weaker. If there is no response, the next filament is stronger.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated using a formula or a statistical package, providing a quantitative measure of mechanical sensitivity. A lower threshold indicates increased sensitivity (allodynia).
-
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. cyagen.com [cyagen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mmpc.org [mmpc.org]
- 14. media.jax.org [media.jax.org]
Application Notes and Protocols for Tat-NR2B9c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that acts as a potent inhibitor of postsynaptic density-95 (PSD-95).[1][2] PSD-95 is a scaffolding protein that links N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways involved in excitotoxicity, such as those mediated by neuronal nitric oxide synthase (nNOS).[3][4] By disrupting the interaction between PSD-95 and the NR2B subunit of the NMDA receptor, Tat-NR2B9c can uncouple NMDAR activation from the production of nitric oxide (NO) and superoxide, thereby exerting neuroprotective effects.[3][4][5] This makes Tat-NR2B9c a valuable research tool for studying ischemic stroke, traumatic brain injury, and other neurological disorders characterized by excitotoxic neuronal death.[6]
Chemical Properties and Solubility
Proper dissolution and storage of Tat-NR2B9c are critical for maintaining its biological activity and ensuring experimental reproducibility. The following table summarizes the key chemical and solubility properties of the peptide.
| Property | Value |
| Synonyms | Tat-NR2Bct, NA-1 |
| Appearance | Lyophilized powder |
| Solubility | Water: 100 mg/mL (ultrasonication may be required)[7] DMSO: 100 mg/mL (use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility)[2] |
| Insolubility | Ethanol [2] |
Storage and Stability
The stability of Tat-NR2B9c is dependent on the storage conditions. Following these guidelines will help preserve the integrity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from moisture and light.[2] |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note: The plasma half-life of Tat-NR2B9c can be relatively short.[8] For in vivo studies, this should be taken into consideration when designing the experimental timeline.
Signaling Pathway of Tat-NR2B9c in Neuroprotection
Tat-NR2B9c exerts its neuroprotective effects by disrupting the PSD-95 scaffolding protein's interaction with the NMDA receptor, thereby inhibiting downstream excitotoxic signaling.
Caption: Tat-NR2B9c signaling pathway in neuroprotection.
Experimental Protocols
Protocol 1: Preparation of Tat-NR2B9c Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Tat-NR2B9c.
Materials:
-
Lyophilized Tat-NR2B9c
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile distilled water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of lyophilized Tat-NR2B9c to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO or sterile distilled water. For example, for 1 mg of peptide with a molecular weight of approximately 2518.9 g/mol , add 39.7 µL of solvent.
-
Gently vortex to dissolve the peptide completely. If using water, sonication may be necessary to achieve full dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol 2: In Vitro Neuroprotection Assay
This protocol provides a general workflow for assessing the neuroprotective effects of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.
Caption: Workflow for an in vitro neuroprotection assay.
Procedure:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) to the desired density and maturity (e.g., 10-12 days in vitro).
-
Prepare working solutions of Tat-NR2B9c by diluting the stock solution in the appropriate cell culture medium.
-
Aspirate the old medium from the neuronal cultures and replace it with fresh medium containing various concentrations of Tat-NR2B9c (e.g., 0.05, 0.1, 0.5 µM). Incubate for a pre-determined time (e.g., 15 minutes).
-
Introduce the excitotoxic insult by adding NMDA to a final concentration of 100 µM.
-
Co-incubate for a specified duration (e.g., 30 minutes).
-
Wash the cells with fresh medium to remove NMDA and Tat-NR2B9c.
-
Incubate the cells for an additional period (e.g., 24 hours) to allow for the development of neuronal death.
-
Assess cell viability using standard methods such as the Lactate Dehydrogenase (LDH) assay or live/dead cell staining.
Protocol 3: In Vivo Administration
This protocol provides a general guideline for the in vivo administration of Tat-NR2B9c in a mouse model of stroke.
Materials:
-
Tat-NR2B9c
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
Prepare the Tat-NR2B9c solution for injection by dissolving it in sterile saline. If starting from a stock solution in DMSO, ensure the final concentration of DMSO is non-toxic to the animals.
-
For intraperitoneal (i.p.) injection in a neonatal mouse model of hypoxic-ischemic brain injury, a single dose of 15 µg/g body weight in a volume of 100-120 µl can be administered.
-
For intravenous (i.v.) administration in adult mice, Tat-NR2B9c can be administered via the tail vein.
-
The timing of administration will depend on the experimental model (e.g., pre-treatment, co-treatment, or post-treatment relative to the ischemic insult).
-
Monitor the animals for any adverse effects following administration.
Concluding Remarks
Tat-NR2B9c is a valuable tool for investigating the mechanisms of excitotoxic neuronal injury and for the preclinical evaluation of neuroprotective strategies. Adherence to proper dissolution, storage, and experimental protocols is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a guide to aid researchers in the effective use of this peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tat-NR2B9c Prevents Excitotoxic Neuronal Superoxide Production [ouci.dntb.gov.ua]
- 6. US10251935B2 - Lyophilized formulation comprising tat-NR2B9C, histidine and trehalose - Google Patents [patents.google.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
Application Notes and Protocols for Intrathecal Administration of Tat-NR2B9c in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal administration of the neuroprotective peptide Tat-NR2B9c (also known as Tat-NR2Baa or NA-1) in rat models of ischemic stroke. The protocols are designed to guide researchers in evaluating the therapeutic potential of Tat-NR2B9c.
Introduction
Tat-NR2B9c is a cell-penetrating peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[1][2] It is designed to uncouple N-methyl-D-aspartate receptors (NMDARs) from downstream excitotoxic signaling pathways without affecting their normal function.[1] The peptide works by disrupting the interaction between PSD-95 and the NR2B subunit of the NMDAR, thereby preventing the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide (NO).[1][3][4] Additionally, Tat-NR2B9c has been shown to block the NMDA-induced activation of neuronal NADPH oxidase, preventing the production of superoxide radicals.[1] By inhibiting these key mediators of excitotoxicity, Tat-NR2B9c has demonstrated significant neuroprotective effects in various preclinical models of stroke.[2][5][6] While intravenous administration has been more commonly studied, intrathecal delivery offers a direct route to the central nervous system, potentially maximizing efficacy and minimizing systemic exposure.
Signaling Pathway of Tat-NR2B9c in Neuroprotection
The neuroprotective mechanism of Tat-NR2B9c involves the disruption of a key protein-protein interaction that mediates excitotoxicity following ischemic brain injury. The signaling cascade is initiated by excessive glutamate release, leading to overactivation of NMDARs.
Caption: Tat-NR2B9c signaling pathway in neuroprotection.
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Homeothermic blanket
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the proximal CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover on a homeothermic blanket.
-
Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Intrathecal Injection Protocol
Materials:
-
Tat-NR2B9c peptide
-
Sterile, preservative-free saline
-
Hamilton syringe with a 25-G needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare the Tat-NR2B9c solution in sterile saline. A suggested starting concentration can be derived from the effective intravenous dose (3 nmol/g), adjusting for the smaller volume of the cerebrospinal fluid (CSF).
-
Anesthetize the rat.
-
Place the rat in a stereotaxic frame or hold it firmly to flex the spine.
-
Insert the 25-G needle into the L4-L5 or L5-L6 intervertebral space. A slight tail flick may indicate successful entry into the intrathecal space.
-
Slowly inject a total volume of 10-20 µL of the Tat-NR2B9c solution or vehicle (saline).
-
Withdraw the needle and allow the animal to recover.
-
The injection can be administered as a single bolus at the time of reperfusion or as repeated injections at specified time points post-MCAO.
| Parameter | Recommendation |
| Vehicle | Sterile, preservative-free saline |
| Suggested Starting Dose | Requires optimization; consider titrating from a low nanomolar range in the CSF |
| Injection Volume | 10-20 µL |
| Needle Gauge | 25-G |
| Injection Site | L4-L5 or L5-L6 intervertebral space |
| Timing of Administration | At the onset of reperfusion |
Behavioral Assessments
A battery of behavioral tests should be performed to assess neurological deficits and functional recovery.
1. Modified Neurological Severity Score (mNSS):
This is a composite score evaluating motor, sensory, balance, and reflex functions. The test is typically performed at 24 hours, 3 days, 7 days, and 14 days post-MCAO. Scores range from 0 (no deficit) to 18 (severe deficit).
2. Cylinder Test:
This test assesses forelimb asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired and unimpaired forelimbs to touch the cylinder wall during rearing is recorded.
3. Grid-Walking Test:
This test evaluates sensorimotor deficits. The rat is allowed to walk across a grid, and the number of foot faults (slips) of the contralateral forelimb and hindlimb are counted.
| Behavioral Test | Parameters Measured | Typical Assessment Time Points |
| mNSS | Motor, sensory, balance, and reflex deficits | 24h, 3d, 7d, 14d post-MCAO |
| Cylinder Test | Forelimb use asymmetry | 7d, 14d post-MCAO |
| Grid-Walking Test | Number of foot faults | 7d, 14d post-MCAO |
Molecular and Histological Analysis
1. Western Blot for PSD-95 and nNOS Interaction:
This assay is used to confirm that Tat-NR2B9c disrupts the interaction between PSD-95 and nNOS.
Procedure:
-
At a predetermined endpoint (e.g., 24 hours post-MCAO), euthanize the rats and harvest the brain tissue from the ischemic hemisphere.
-
Perform co-immunoprecipitation using an antibody against PSD-95.
-
Analyze the immunoprecipitated proteins by Western blot using an antibody against nNOS.
-
A decrease in the amount of nNOS co-immunoprecipitated with PSD-95 in the Tat-NR2B9c treated group compared to the vehicle group indicates disruption of the protein-protein interaction.[7]
2. Infarct Volume Measurement:
This is a primary outcome measure to assess the neuroprotective effect of Tat-NR2B9c.
Procedure:
-
At the end of the experiment, euthanize the rats and remove the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
| Analysis | Key Findings |
| Western Blot | Reduced co-immunoprecipitation of nNOS with PSD-95 |
| TTC Staining | Smaller infarct volume in the Tat-NR2B9c treated group |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of intrathecally administered Tat-NR2B9c in a rat MCAO model.
Caption: A typical experimental workflow for Tat-NR2B9c evaluation.
Conclusion
Tat-NR2B9c represents a promising therapeutic agent for the treatment of ischemic stroke. The protocols outlined in these application notes provide a framework for researchers to investigate its neuroprotective efficacy following intrathecal administration in a rat model of MCAO. Careful adherence to these protocols and thorough data analysis will be crucial in further elucidating the therapeutic potential of this novel peptide.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of nNOS with PSD-95 negatively controls regenerative repair after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of nNOS with PSD-95 Negatively Controls Regenerative Repair after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed Administration of Tat-HA-NR2B9c Promotes Recovery After Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tat-NR2Baa peptide stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the Tat-NR2Baa peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peptide is not giving the expected results. Could storage be an issue?
A1: Improper storage is a common cause of peptide inactivity. Lyophilized peptides are stable for years when stored correctly, but are susceptible to degradation if exposed to moisture or fluctuating temperatures.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[1]
-
Check for Moisture Exposure: Peptides are often hygroscopic. Ensure the vial was tightly sealed and stored in a desiccated environment.[1] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.
-
Review Handling Practices: Minimize the number of times the stock vial is opened. For frequent use, it is highly recommended to aliquot the peptide upon receipt.[1]
-
Q2: I've reconstituted my this compound peptide. How should I store the solution and for how long is it stable?
A2: Peptides in solution have a much more limited shelf-life compared to their lyophilized form.[1]
-
Troubleshooting/Best Practices:
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can degrade the peptide, prepare single-use aliquots of your reconstituted this compound.[1]
-
Storage of Solutions: For short-term storage (up to one week), peptide solutions can be kept at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C.
-
Choice of Solvent/Buffer: The stability of peptides in solution is pH-dependent. For optimal stability, dissolve this compound in sterile, slightly acidic buffers (pH 5-6).[1] Avoid dissolving in alkaline solutions (pH > 8) if possible, as this can promote degradation.
-
Q3: I'm seeing a decrease in the activity of my this compound peptide in my cell culture experiments over time. What could be happening?
A3: The Tat peptide sequence is rich in basic amino acids (arginine and lysine), making it highly susceptible to enzymatic degradation by proteases present in serum-containing cell culture media and in biological fluids like plasma.[2][3]
-
Troubleshooting Steps:
-
Consider the Experimental Timeframe: The half-life of a free Tat peptide in plasma can be as short as a few minutes.[4][5] While the full this compound conjugate may have a different stability profile, rapid degradation is a strong possibility.
-
Serum Concentration: If using serum in your media, consider that it contains proteases that can cleave the Tat portion of the peptide, potentially affecting its cell-penetrating ability and overall function. Peptide stability is generally higher in cell culture supernatants compared to blood plasma, but degradation still occurs.[6]
-
Protease Inhibitors: For critical experiments, the addition of a broad-spectrum protease inhibitor cocktail to your cell culture medium may help to improve the stability of the peptide. However, be mindful of potential off-target effects of the inhibitors on your cells.
-
Control Experiments: Include appropriate controls to assess peptide degradation. For example, you can pre-incubate the peptide in your experimental medium for the duration of your experiment and then test its activity in a short-term assay.
-
Q4: My peptide solution appears cloudy or has formed visible particles. What should I do?
A4: Cloudiness or precipitation is indicative of peptide aggregation, a common issue that can lead to loss of activity.
-
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure the peptide was fully dissolved initially. Sonication can sometimes aid in dissolving difficult peptides.
-
Check Peptide Concentration: High peptide concentrations are more prone to aggregation.[7] Try working with lower concentrations if your experimental design allows.
-
Solvent Choice: The solubility of peptides is highly dependent on their amino acid sequence. If aggregation occurs in an aqueous buffer, you may need to try alternative solvents. For hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can be used to aid dissolution before diluting into your aqueous experimental buffer.
-
pH of the Solution: The net charge of the peptide, which is influenced by the pH of the solution, can affect its propensity to aggregate. Ensure the pH of your buffer is appropriate for keeping the peptide in solution.
-
Quantitative Data on Peptide Stability
The following tables summarize key quantitative data related to peptide stability, with a focus on Tat peptides where specific data for this compound is not available.
| Storage Condition | Form | Recommended Temperature | Expected Stability |
| Long-term | Lyophilized | -20°C to -80°C | Several years[1] |
| Short-term | Lyophilized | Room Temperature | Days to weeks[8] |
| Long-term | In Solution | -20°C to -80°C (aliquots) | Weeks to months (sequence dependent) |
| Short-term | In Solution | 4°C | Up to one week |
Table 1. General Peptide Storage Recommendations.
| Peptide | Matrix | Half-life (t1/2) | Comments |
| Free Tat-peptide (TATp) | Human Plasma | ~3.5 minutes[4][5] | Rapid degradation due to proteolytic cleavage. |
| TATp-PEG-PE Conjugate | Human Plasma | ~10 minutes[4][5] | PEGylation provides some protection against degradation. |
| TATp in Micelles | Human Plasma | ~430 minutes[4][5] | Incorporation into a larger structure significantly shields the peptide from proteases. |
| Model Peptide 1 | Human Plasma | 43.5 hours[6] | Demonstrates variability in peptide stability based on sequence. |
| Model Peptide 2 | Human Plasma | 3.2 hours[6] | Highlights rapid metabolism of certain peptide sequences. |
| Model Peptide 2 | HEK-293 Supernatant | 23.3 hours[6] | Shows increased stability in cell culture media compared to plasma. |
Table 2. Half-life of Tat and Other Peptides in Biological Fluids.
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Plasma or Cell Culture Supernatant
This protocol outlines a general procedure to determine the stability of this compound in biological fluids.
-
Peptide Reconstitution: Prepare a stock solution of this compound in an appropriate sterile buffer (e.g., sterile water or a buffer at pH 5-6) at a concentration of 1-10 mg/mL.
-
Incubation:
-
Dilute the peptide stock solution to the final desired concentration (e.g., 10 µM) in either fresh human plasma or cell culture supernatant.[6]
-
Incubate the samples at 37°C with gentle agitation.[6]
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
-
Sample Precipitation:
-
To stop enzymatic degradation, immediately precipitate the proteins in the collected aliquots. A recommended method is to add 2 volumes of a 1:1 (v/v) mixture of acetonitrile (ACN) and ethanol (EtOH) and incubate at -20°C overnight.[6] Precipitation with strong acids is generally not recommended as it can lead to analyte loss.[6]
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Analyze the supernatant containing the remaining intact peptide and any degradation fragments by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
The amount of intact peptide at each time point is determined by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a one-phase decay model.[6]
-
Protocol 2: RP-HPLC Analysis of Tat-Peptide Degradation
This protocol provides a starting point for developing an HPLC method to analyze this compound stability.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic acid in acetonitrile (ACN).
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically used to elute peptides. A starting point could be a gradient of 5% to 60% B over 30-40 minutes.[6][9]
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 214 nm or 280 nm. If the peptide is fluorescently labeled, a fluorescence detector can be used for higher sensitivity.
-
Sample Preparation: As described in Protocol 1. The supernatant after protein precipitation is injected for analysis.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT peptide and its conjugates: proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TAT-Peptide Modified Liposomes: Preparation, Characterization, and Cellular Interaction | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Potential off-target effects of Tat-NR2Baa peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tat-NR2B9c peptide (also known as NA-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tat-NR2B9c?
A1: Tat-NR2B9c is a neuroprotective peptide designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways.[1][2][3] It achieves this by disrupting the interaction between the NR2B subunit of the NMDAR and the postsynaptic density protein-95 (PSD-95).[1][2][4] This selective disruption inhibits the activation of neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide (NO), a key mediator of neuronal damage in ischemic stroke.[2][4]
Q2: Does Tat-NR2B9c have other on-target effects besides inhibiting nNOS activation?
A2: Yes. Tat-NR2B9c also prevents the NMDA-induced activation of neuronal NADPH oxidase (NOX2), which blocks the production of superoxide.[4][5] This is a significant aspect of its neuroprotective effect, as both nitric oxide and superoxide contribute to the formation of peroxynitrite and subsequent excitotoxic cell death.[4] The inhibition of NOX2 activation is thought to occur by preventing the PSD-95-mediated coupling of the NMDAR to the PI3K signaling pathway.[4]
Q3: Does Tat-NR2B9c block the NMDA receptor's ion channel function?
A3: No, a key feature of Tat-NR2B9c is that it does not affect the normal ion channel function of the NMDA receptor. It does not block NMDA-induced calcium influx.[4][6] This allows it to prevent excitotoxicity without interfering with the essential physiological roles of NMDAR-mediated synaptic transmission.
Q4: Have any specific molecular off-targets for Tat-NR2B9c been identified through systematic screening?
A4: To date, there is no publicly available data from systematic off-target screening studies, such as proteomics analyses or kinome scans, specifically for the Tat-NR2B9c peptide. While platforms for such off-target identification exist,[7][8][9][10][11] their application to Tat-NR2B9c has not been reported in the literature. Therefore, a definitive profile of its off-target binding partners is not currently available.
Q5: What is the known selectivity of Tat-NR2B9c?
A5: Tat-NR2B9c exhibits selectivity for different PDZ domains within PSD-95 and for different NMDAR subunits. It has a significantly higher affinity for the PDZ2 domain of PSD-95 compared to the PDZ1 domain. It also shows differential inhibition of the binding of various NMDAR subunits to PSD-95.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Tat-NR2B9c.
In Vitro Experimentation
Problem: Inconsistent or no neuroprotective effect observed in cell culture.
-
Possible Cause 1: Peptide Quality and Handling. The purity and peptide content of commercially available Tat-NR2B9c can vary.[12]
-
Solution: Source the peptide from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC, mass spectrometry). For in vitro experiments, dissolve the lyophilized peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Ineffective Cellular Uptake. The efficiency of cellular entry for Tat-conjugated peptides can be cell-type dependent.[13]
-
Solution: Confirm peptide uptake in your specific cell model. This can be done by using a fluorescently labeled version of the peptide and visualizing its internalization with microscopy. If uptake is poor, you may need to optimize the peptide concentration or incubation time.
-
-
Possible Cause 3: Experimental Conditions. The timing of peptide application relative to the excitotoxic insult is crucial.
In Vivo Experimentation
Problem: Lack of efficacy in an animal model of stroke.
-
Possible Cause 1: Incorrect Dosing. The effective dose of Tat-NR2B9c can vary significantly between species. For instance, the effective dose in rats (3 nmol/g) was found to be ineffective in mice, which required a higher dose of 10 nmol/g.[12]
-
Solution: It is critical to perform a dose-response study when using a new animal model to determine the optimal therapeutic dose. Do not assume that the effective dose from one species will directly translate to another.[12]
-
-
Possible Cause 2: Peptide Stability and Formulation. The peptide can be susceptible to degradation, and improper formulation can lead to poor bioavailability.
-
Solution: For intravenous administration, ensure the peptide is properly formulated. A described formulation for Tat-NR2B9c involves a lyophilized powder with histidine and trehalose, which is then reconstituted in sterile water or normal saline.[15] For stability in biological fluids, consider that the peptide is degraded by plasmin.[13]
-
-
Possible Cause 3: Co-administration with Alteplase. The thrombolytic agent alteplase has been shown to negate the neuroprotective effect of Tat-NR2B9c.[16]
-
Solution: The mechanism for this interaction is the alteplase-mediated conversion of plasminogen to plasmin, which then degrades the Tat-NR2B9c peptide.[13] If your experimental design involves thrombolysis, be aware of this interaction. Studies have suggested that a D-amino acid version of the peptide may be resistant to this degradation.
-
Problem: Observation of increased heart rate at high doses.
-
Observation: Preclinical studies in non-ischemic mice have noted an increase in heart rate at high doses of a similar PSD-95 inhibitor peptide.
-
Current Understanding: The precise mechanism for this potential off-target effect is not well-documented in the literature. General mechanisms of cardiac arrhythmia involve complex interactions of various ion channels in the sinoatrial node.[17][18][19][20][21] It is possible that at high concentrations, the peptide could interact with ion channels or signaling pathways in cardiac pacemaker cells.
-
Recommendation: If cardiovascular parameters are a key endpoint in your study, it is advisable to monitor heart rate, especially when performing dose-escalation studies. Further research is needed to elucidate the specific molecular mechanism of this effect.
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target interactions of Tat-NR2B9c. No quantitative data for off-target effects is currently available in the public domain.
Table 1: Binding Affinity and Potency of Tat-NR2B9c for PSD-95
| Target Domain | Parameter | Value | Reference |
| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [12] |
| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM |
Table 2: Inhibitory Potency of Tat-NR2B9c on Protein-Protein Interactions
| Interaction | Parameter | Value | Reference |
| NR2A binding to PSD-95 | IC50 | 0.5 µM | |
| NR2B binding to PSD-95 | IC50 | ~8 µM | |
| nNOS binding to PSD-95 | IC50 | ~0.2 µM |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Disruption of NR2B-PSD-95 Interaction
This protocol is adapted from standard Co-IP procedures and is intended to confirm that Tat-NR2B9c disrupts the interaction between the NMDA receptor subunit NR2B and PSD-95 in brain tissue or neuronal cell lysates.
Materials:
-
Brain tissue or cultured neurons
-
Tat-NR2B9c peptide and a control peptide (e.g., scrambled sequence)
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PSD-95 for immunoprecipitation
-
Antibody against NR2B for Western blotting
-
Protein A/G magnetic beads
-
Standard Western blotting reagents
Procedure:
-
Lysate Preparation:
-
Treat cultured neurons with Tat-NR2B9c or a control peptide for the desired time and concentration.
-
Harvest cells and lyse them in ice-cold lysis buffer. For brain tissue, homogenize in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-PSD-95 antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-NR2B antibody to detect the amount of NR2B that was co-immunoprecipitated with PSD-95.
-
A reduced NR2B signal in the Tat-NR2B9c treated sample compared to the control indicates successful disruption of the interaction.
-
Assay for NMDA-Induced NADPH Oxidase (NOX2) Activity
This protocol measures superoxide production, an indicator of NOX2 activity, in cultured neurons following NMDA stimulation, and assesses the inhibitory effect of Tat-NR2B9c. This method is based on the detection of superoxide by dihydroethidium (DHE).
Materials:
-
Cultured neurons
-
Tat-NR2B9c peptide
-
NMDA
-
Dihydroethidium (DHE)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Plate neurons on coverslips suitable for microscopy.
-
Pre-treat the cells with Tat-NR2B9c or a vehicle control for 15-30 minutes.
-
Add DHE to the media at a final concentration of 10 µM and incubate for 15 minutes.
-
Stimulate the cells with NMDA (e.g., 100 µM) for the desired duration.
-
-
Imaging:
-
Wash the cells with a balanced salt solution to remove excess DHE.
-
Immediately image the cells using a fluorescence microscope. Oxidized DHE (ethidium) intercalates with DNA and fluoresces red.
-
Capture images from multiple fields for each condition.
-
-
Quantification:
-
Quantify the fluorescence intensity of ethidium in the nucleus.
-
A decrease in fluorescence intensity in the Tat-NR2B9c treated group compared to the NMDA-only group indicates inhibition of NOX2 activity.
-
Measurement of NMDA-Induced Calcium Influx
This protocol uses the ratiometric calcium indicator Fura-2 AM to confirm that Tat-NR2B9c does not block NMDA receptor-mediated calcium entry.[22][23][24][25][26]
Materials:
-
Cultured neurons
-
Tat-NR2B9c peptide
-
NMDA
-
Fura-2 AM
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading:
-
Incubate cultured neurons with Fura-2 AM (e.g., 2-5 µM) in a balanced salt solution for 30-45 minutes at 37°C.
-
Wash the cells with the salt solution to remove extracellular dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
-
Treatment and Imaging:
-
Mount the coverslip with the loaded cells onto the imaging setup.
-
Begin recording baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with a solution containing Tat-NR2B9c or a vehicle control.
-
After a stable baseline is re-established, stimulate the cells with NMDA.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
No significant difference in the peak F340/F380 ratio between the control and Tat-NR2B9c treated groups upon NMDA stimulation confirms that the peptide does not block calcium influx.[4][6]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Proteomics < Proteomics [medicine.yale.edu]
- 11. Offset Mass Carrier Proteome Improves Quantification of Multiplexed Single Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. US10251935B2 - Lyophilized formulation comprising tat-NR2B9C, histidine and trehalose - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling the genetics and mechanisms of cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurohumoral Control of Sinoatrial Node Activity and Heart Rate: Insight From Experimental Models and Findings From Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of Basic Mechanisms of Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological and Molecular Mechanisms of Sinoatrial Node Mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. experts.umn.edu [experts.umn.edu]
- 23. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 25. moodle2.units.it [moodle2.units.it]
- 26. Calcium Imaging in mDA neurons [protocols.io]
Technical Support Center: Validating the Inactivity of Tat-NR2Baa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inactivity of the control peptide Tat-NR2Baa in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is an inactive control peptide for its active counterpart, Tat-NR2B9c.[1][2][3] Tat-NR2B9c is a cell-permeable peptide that disrupts the interaction between the NMDA receptor subunit NR2B and the postsynaptic density protein-95 (PSD-95). This disruption has various downstream effects, including reducing excitotoxicity. This compound has a similar amino acid sequence to Tat-NR2B9c but contains a critical double-point mutation in its C-terminal tSXV motif.[1][2] This mutation renders it incapable of binding to PSD-95, thus making it an ideal negative control to ensure that the observed effects of Tat-NR2B9c are specific to the disruption of the NR2B-PSD-95 interaction and not due to non-specific effects of the peptide itself.[1][2][4][5][6][7][8]
Q2: What is the fundamental difference in the mechanism of action between Tat-NR2B9c and this compound?
The key difference lies in their ability to bind to the PDZ domain of PSD-95. Tat-NR2B9c mimics the C-terminal tail of the NR2B subunit and binds to PSD-95, thereby competitively inhibiting the natural NR2B-PSD-95 interaction. In contrast, the mutated C-terminus of this compound prevents this binding, meaning it should not disrupt the NR2B-PSD-95 complex and its downstream signaling.[1][2]
Troubleshooting Guide
Issue: I am observing an unexpected effect with this compound in my experiment.
Possible Cause 1: Peptide Quality and Integrity
-
Troubleshooting Step: Verify the purity and sequence of the this compound peptide using mass spectrometry or HPLC. Ensure that the peptide has been stored correctly (typically at -80°C in powder form) to prevent degradation.[2]
Possible Cause 2: Off-Target Effects at High Concentrations
-
Troubleshooting Step: While this compound is designed to be inactive, very high concentrations might lead to non-specific cellular effects. It is crucial to use the lowest effective concentration for the active peptide (Tat-NR2B9c) and the same concentration for this compound. A dose-response curve for both peptides can help determine the optimal concentration. This compound has been shown to have no effect even at doses 100 times greater than the active peptide in some studies.[1]
Possible Cause 3: Experimental Artifacts
-
Troubleshooting Step: Ensure that all experimental conditions (e.g., vehicle controls, incubation times, cell densities) are identical between the Tat-NR2B9c and this compound treated groups. Any observed effects in the this compound group should be comparable to the vehicle-only control.
Experimental Protocols for Confirming Inactivity
Confirming the inactivity of this compound relies on demonstrating its inability to disrupt the NR2B-PSD-95 interaction and the subsequent downstream signaling pathways, in contrast to the active Tat-NR2B9c peptide.
Co-Immunoprecipitation (Co-IP) to Assess NR2B-PSD-95 Interaction
This protocol directly measures the binding between NR2B and PSD-95.
Methodology:
-
Cell/Tissue Preparation: Culture primary neurons or use brain tissue lysates (e.g., from the hippocampus or cortex).
-
Peptide Treatment: Treat the cells or tissue lysates with vehicle, Tat-NR2B9c (e.g., 1 µM), and this compound (e.g., 1 µM) for 1 hour.[1]
-
Lysis: Lyse the cells or tissue in a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysates with an antibody against either NR2B or PSD-95 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and run them on an SDS-PAGE gel. Transfer to a membrane and probe with antibodies for both NR2B and PSD-95.
Expected Results:
-
Vehicle Control: A strong band for PSD-95 should be observed when NR2B is immunoprecipitated (and vice-versa), indicating a robust interaction.
-
Tat-NR2B9c: A significantly weaker band for PSD-95 should be seen, demonstrating the disruption of the interaction.
-
This compound: The band for PSD-95 should be comparable to the vehicle control, confirming its inactivity.
Quantitative Data Summary:
| Treatment Group | Protein Immunoprecipitated | Co-Immunoprecipitated Protein | Expected Relative Band Intensity (%) |
| Vehicle | NR2B | PSD-95 | 100 |
| Tat-NR2B9c | NR2B | PSD-95 | ~20-40 |
| This compound | NR2B | PSD-95 | ~90-100 |
Electrophysiology to Measure NMDA Receptor-Mediated Currents
This protocol assesses the functional consequences of the NR2B-PSD-95 interaction on neuronal excitability.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus).
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Peptide Application: Perfuse the slices with either vehicle, Tat-NR2B9c, or this compound.
-
Stimulation: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent pathways.
-
Data Analysis: Measure the amplitude and decay kinetics of the NMDA EPSCs.
Expected Results:
-
Vehicle Control: Stable baseline NMDA EPSCs.
-
Tat-NR2B9c: A significant reduction in the amplitude of NMDA EPSCs and potentially altered kinetics due to the uncoupling from PSD-95.
-
This compound: No significant change in NMDA EPSC amplitude or kinetics compared to the vehicle control.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Mean NMDA EPSC Amplitude (pA) | Standard Deviation (pA) |
| Vehicle | 150 | 25 |
| Tat-NR2B9c | 80 | 20 |
| This compound | 145 | 28 |
Visualizations
Signaling Pathway
Caption: Signaling pathway of the NR2B-PSD-95 interaction.
Experimental Workflow
Caption: General experimental workflow for validating this compound inactivity.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 847829-41-8|DC Chemicals [dcchemicals.com]
- 3. This compound TFA - Immunomart [immunomart.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. theory.labster.com [theory.labster.com]
- 6. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive and Negative Controls | Rockland [rockland.com]
Improving Tat-NR2Baa solubility for experimental use
Welcome to the technical support center for Tat-NR2B9c. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of the Tat-NR2B9c peptide.
Frequently Asked Questions (FAQs)
Q1: What is Tat-NR2B9c and what is its mechanism of action?
Tat-NR2B9c, also known as Tat-NR2Baa or NA-1, is a neuroprotective peptide that disrupts the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B.[1][2][3][4] By targeting the PDZ domain of PSD-95, Tat-NR2B9c uncouples NMDA receptors from downstream excitotoxic signaling pathways.[1][3] This prevents the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), thereby reducing the production of nitric oxide (NO) and superoxide, respectively.[1][2][3][4] This targeted action allows Tat-NR2B9c to mitigate neuronal damage without interfering with the normal ion channel function of the NMDA receptor.
Q2: What are the recommended solvents for dissolving Tat-NR2B9c?
For most applications, sterile, deionized water is the recommended solvent for creating a stock solution of Tat-NR2B9c.[5] For in vivo experiments, Tat-NR2B9c can be prepared in saline.[5] Some commercial suppliers also suggest that PBS can be used.
Q3: How should I store the lyophilized powder and stock solutions of Tat-NR2B9c?
Proper storage is crucial to maintain the integrity of the peptide.
-
Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years.[5]
-
Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Troubleshooting Guide
Q1: My Tat-NR2B9c peptide is not dissolving completely in water. What should I do?
If you encounter solubility issues, follow these steps:
-
Patience and Gentle Agitation: After adding the solvent, allow the vial to sit at room temperature for a few minutes. Gently vortex or swirl the vial to aid dissolution.
-
Sonication: If the peptide remains insoluble, sonicate the solution in a water bath for short intervals (e.g., 10-15 seconds).[5] Be cautious to avoid overheating the sample, which could degrade the peptide.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Although specific data for Tat-NR2B9c is limited, a patented formulation uses a histidine buffer at pH 6.5, suggesting that a slightly acidic to neutral pH may be optimal for solubility and stability.[6] If you are using a buffered solution, ensure the pH is appropriate.
Q2: I observed precipitation in my Tat-NR2B9c stock solution after storage. Is it still usable?
Precipitation indicates that the peptide is coming out of solution, which can be due to improper storage or the solution being supersaturated.
-
Re-dissolving: Try to bring the solution back to room temperature and sonicate briefly to see if the precipitate dissolves.
-
Centrifugation: If the precipitate does not dissolve, it is recommended to centrifuge the vial to pellet the insoluble material and use the clear supernatant. Note that the actual concentration of the peptide in the supernatant will be lower than the intended concentration.
-
Prevention: To prevent future precipitation, ensure that the stock solution concentration is not too high and consider preparing fresh solutions more frequently.
Q3: My in vitro/in vivo results are inconsistent. Could this be related to peptide stability?
Yes, inconsistent results can be a consequence of peptide degradation. Tat-NR2B9c has been shown to be susceptible to degradation in plasma and cell culture media.[7]
-
Fresh Preparations: Always prepare fresh dilutions of Tat-NR2B9c in your experimental buffer or media immediately before use.
-
Minimize Exposure: Do not leave the peptide in solution at room temperature for extended periods.
-
Protease Inhibitors: For cellular assays, the inclusion of protease inhibitors in the culture medium may help to improve the stability of the peptide, although this needs to be empirically tested for your specific system.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Tat-NR2B9c.
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Solubility in Water | Up to 100 mg/mL (with sonication) | [5] |
| Storage (Powder) | -20°C for 1 year; -80°C for 2 years | [5] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [5] |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | Value | Species/System | Source |
| Effective In Vitro Concentration | 0.05 - 0.5 µmol/L | Neuronal cell cultures | |
| Effective In Vivo Dose | 10 nmol/g (intravenous) | Mouse | [5] |
| Effective In Vivo Dose | 1.12 mg/kg | Mouse | [1] |
| Half-life in Rat Plasma | 17.8 ± 3.1 min | Rat | [7] |
Experimental Protocols
Protocol 1: Preparation of Tat-NR2B9c Stock Solution (10 mM)
-
Equilibrate: Allow the lyophilized Tat-NR2B9c vial to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve a 10 mM concentration. For example, for 1 mg of peptide (MW ≈ 2518.9 g/mol ), add approximately 39.7 µL of water.
-
Dissolution: Gently vortex the vial. If necessary, sonicate in a water bath for 10-15 second intervals until the peptide is fully dissolved.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of Tat-NR2B9c for In Vivo Administration
-
Reconstitution: Prepare a concentrated stock solution of Tat-NR2B9c in sterile water as described in Protocol 1.
-
Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline (0.9% NaCl).
-
Administration: The peptide can be administered intravenously.[5]
Visualizations
Caption: Workflow for preparing and using Tat-NR2B9c.
References
- 1. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1-42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US10251935B2 - Lyophilized formulation comprising tat-NR2B9C, histidine and trehalose - Google Patents [patents.google.com]
- 7. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
Technical Support Center: Tat-NR2B9c and Tat-NR2BAA Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tat-NR2B9c and its control peptide, Tat-NR2BAA. Batch-to-batch variability in synthetic peptides can significantly impact experimental outcomes. This resource is designed to help you identify and address potential issues related to peptide quality and handling.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Tat-NR2B9c and this compound?
A1: Tat-NR2B9c is a cell-permeable peptide designed to be biologically active. It consists of the HIV Tat protein transduction domain fused to the C-terminal nine amino acids of the NMDA receptor subunit NR2B. This sequence allows it to disrupt the interaction between NR2B and the postsynaptic density protein-95 (PSD-95).[1][2][3] In contrast, this compound is an inactive control peptide. In this compound, critical amino acids in the NR2B sequence required for binding to PSD-95 are typically mutated to alanine. This modification renders the peptide unable to disrupt the NR2B-PSD-95 interaction, making it a valuable negative control for experiments.
Q2: We are observing inconsistent results between different batches of Tat-NR2B9c. What could be the cause?
A2: Batch-to-batch variability is a common issue with synthetic peptides and can arise from several factors during synthesis and purification.[4][5][6][7] These include:
-
Peptide Purity: The percentage of the correct, full-length peptide in the preparation. Impurities can include truncated or deletion sequences that may interfere with the peptide's activity.[5][6]
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can reduce their solubility and biological availability.[8][9][10]
-
Counterion Content: Peptides are often supplied as trifluoroacetate (TFA) salts from purification, which can affect the net peptide weight and biological assays.
-
Post-synthesis Modifications: Oxidation of certain amino acids (e.g., methionine, tryptophan, cysteine) or deamidation can occur during synthesis or storage, altering the peptide's structure and function.[9][10]
-
Improper Storage and Handling: Exposure to moisture, light, and repeated freeze-thaw cycles can degrade the peptide over time.[11][12][13]
Q3: How can we assess the quality of a new batch of Tat-NR2B9c?
A3: It is highly recommended to perform quality control checks on new peptide batches before use in critical experiments. Standard methods include:
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide, ensuring the correct sequence has been synthesized.[14][15]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide preparation.[14][15][16] Reputable vendors should provide a certificate of analysis with this information.
-
Amino Acid Analysis (AAA): Provides the exact amount of peptide in a sample by quantifying the constituent amino acids.[14]
-
Functional Assays: Performing a pilot experiment, such as a co-immunoprecipitation or a cell viability assay (see protocols below), to confirm the biological activity of the new batch is comparable to previous batches.
Troubleshooting Guides
Issue 1: Reduced or No Biological Effect of Tat-NR2B9c
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage conditions (-20°C or -80°C, desiccated, protected from light).[11][12][13] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12] |
| Peptide Aggregation | Attempt to resolubilize the peptide using a small amount of organic solvent like DMSO before diluting in aqueous buffer.[17] Sonication may also help to break up aggregates. |
| Incorrect Peptide Concentration | The net peptide content can be lower than the gross weight due to the presence of counterions and water. Use the net peptide weight provided by the manufacturer for accurate concentration calculations. If not provided, consider having an amino acid analysis performed.[18] |
| Inactive Batch | Verify the identity and purity of the peptide batch using Mass Spectrometry and HPLC.[14][15][16] Perform a functional validation experiment, such as a co-immunoprecipitation assay, to confirm its ability to disrupt the NR2B-PSD-95 interaction. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Peptide Impurities | Review the HPLC purity data for the peptide batch. If purity is below 95%, consider re-purifying the peptide or obtaining a higher purity batch.[5][16] Contaminating shorter peptide sequences can sometimes have off-target effects.[5] |
| Cellular Toxicity of the Peptide | Perform a dose-response curve to determine the optimal working concentration. At high concentrations, the Tat peptide itself can have cellular effects. Include the this compound inactive control peptide to distinguish specific from non-specific effects. |
| Solvent Effects | If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in your experiment is low (typically <0.1%) and that you have a vehicle control with the same solvent concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for Tat-NR2B9c based on published literature. Note that these values can vary depending on the experimental system.
| Parameter | Value | Assay |
| IC50 for PSD-95/NR2A binding | 0.5 µM | Co-Immunoprecipitation |
| IC50 for PSD-95/NR2B binding | 8 µM | Co-Immunoprecipitation |
| EC50 for PSD-95 PDZ domain 2 | 6.7 nM | Binding Assay |
| EC50 for PSD-95 PDZ domain 1 | 670 nM | Binding Assay |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Verify Disruption of NR2B-PSD-95 Interaction
This protocol is to confirm that Tat-NR2B9c, but not this compound, disrupts the interaction between the NMDA receptor NR2B subunit and PSD-95 in neuronal cell lysates.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons)
-
Tat-NR2B9c and this compound peptides
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PSD-95 for immunoprecipitation
-
Antibody against NR2B for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat neuronal cultures with the desired concentration of Tat-NR2B9c or this compound for the appropriate time (e.g., 1 hour).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PSD-95 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-NR2B antibody.
Expected Outcome: The amount of NR2B co-immunoprecipitated with PSD-95 should be significantly reduced in cells treated with Tat-NR2B9c compared to untreated cells or cells treated with this compound.
Protocol 2: Neuronal Cell Viability Assay for NMDA-Induced Excitotoxicity
This assay assesses the neuroprotective effect of Tat-NR2B9c against NMDA-induced cell death.
Materials:
-
Primary neuronal cultures
-
NMDA
-
Tat-NR2B9c and this compound peptides
-
Neurobasal medium
-
Cell viability reagent (e.g., LDH assay kit, CellTiter-Glo)[19][20]
Procedure:
-
Pre-treat neuronal cultures with various concentrations of Tat-NR2B9c or this compound for 1 hour.
-
Induce excitotoxicity by adding a toxic concentration of NMDA (e.g., 25-100 µM) for a defined period (e.g., 15-60 minutes).[19]
-
Remove the NMDA-containing medium and replace it with fresh medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay. For an LDH assay, collect the culture medium to measure LDH release, which is indicative of cell death.[19][20]
Expected Outcome: Pre-treatment with Tat-NR2B9c should result in a dose-dependent increase in cell viability (or decrease in LDH release) compared to cells treated with NMDA alone. This compound should show no significant protective effect.
Visualizations
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bachem.com [bachem.com]
- 5. quora.com [quora.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. bachem.com [bachem.com]
- 12. genscript.com [genscript.com]
- 13. peptide.com [peptide.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Quality control of synthetic peptides [innovagen.com]
- 16. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. genscript.com [genscript.com]
- 19. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 20. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
Technical Support Center: Tat-NR2B9c Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of the Tat-NR2B9c peptide for research purposes.
Introduction to Tat-NR2B9c
Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown promise in preclinical and clinical studies for conditions like stroke.[1][2] It functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] This interference with the PSD-95/NMDA receptor complex inhibits downstream excitotoxic signaling pathways, thereby preventing neuronal damage. Given its mechanism of action, the purity of the Tat-NR2B9c peptide is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and molecular weight of Tat-NR2B9c?
A1: The amino acid sequence of Tat-NR2B9c is YGRKKRRQRRRKLSSIESDV.[5] Its molecular weight is approximately 2518.88 g/mol .[3]
Q2: What is the recommended purity level for Tat-NR2B9c for different research applications?
A2: The required purity level depends on the specific application. For in vitro cell-based assays, a purity of >95% is generally recommended.[6] For in vivo studies in animal models, a higher purity of >98% is often preferred to minimize potential off-target effects from impurities.[7] Some manufacturers offer GMP-grade Tat-NR2B9c with purity specifications suitable for clinical research.[1]
Q3: What are the common impurities found in synthetic Tat-NR2B9c?
A3: Synthetic peptides like Tat-NR2B9c can contain several types of impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.
-
Truncated sequences: Peptides that are shorter than the full-length sequence.
-
Incompletely deprotected sequences: Peptides with residual protecting groups from the synthesis process.
-
Side-reaction products: Modifications to amino acid side chains that can occur during synthesis.
-
Trifluoroacetic acid (TFA): This is often used in the purification process and can remain as a counter-ion.
Q4: How can impurities in my Tat-NR2B9c sample affect my experimental results?
A4: Peptide impurities can significantly impact experimental outcomes. They can lead to reduced peptide activity, altered binding affinities, and unexpected biological effects. In some cases, impurities can be cytotoxic or elicit an immune response, confounding the interpretation of results.[1]
Q5: My Tat-NR2B9c peptide has low solubility. What can I do?
A5: Tat-NR2B9c is generally soluble in water.[3] However, if you encounter solubility issues, which can sometimes be related to aggregation, consider the following:
-
Use sterile, purified water or a suitable buffer (e.g., PBS).
-
Brief sonication can help to dissolve the peptide.
-
For stock solutions, consider using a small amount of a solvent like DMSO, although its compatibility with your specific assay must be confirmed.
Purity Assessment Protocols and Troubleshooting
The purity of Tat-NR2B9c is typically assessed using a combination of analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the purity of a peptide sample by separating the target peptide from its impurities.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the specific peptide batch.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, providing a signal for all peptides, while the tyrosine residue in Tat-NR2B9c allows for detection at 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Data Interpretation:
The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Guide: RP-HPLC
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with the column | - Sonicate the sample before injection.- Use a different ion-pairing agent (e.g., formic acid).- Try a different column chemistry (e.g., C8). |
| Split Peaks | - Column overloading- Partially blocked column frit | - Reduce the amount of sample injected.- Filter the sample before injection.- Back-flush the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity solvents.- Run a blank gradient to wash the system. |
| Poor Resolution | - Inappropriate gradient | - Optimize the gradient slope and duration. |
Workflow for RP-HPLC Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the Tat-NR2B9c peptide and to identify the mass of any impurities.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with HPLC (LC-MS).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Sample Preparation (for direct infusion ESI or MALDI):
-
Dissolve the peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 pmol/µL.
-
For MALDI, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid).
-
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected mass of Tat-NR2B9c (e.g., m/z 500-3000).
Data Interpretation:
The major peak in the spectrum should correspond to the theoretical molecular weight of Tat-NR2B9c. Other peaks may represent impurities or different charge states of the peptide.
Troubleshooting Guide: Mass Spectrometry
| Problem | Possible Cause | Solution |
| No or Low Signal | - Poor ionization- Sample concentration too low | - Optimize ionization source parameters.- Increase sample concentration.- Ensure the sample is desalted if necessary. |
| Multiple Unexpected Peaks | - Presence of impurities- Salt adduction | - Confirm the identity of impurities with tandem MS (MS/MS).- Use a desalting column or optimize the mobile phase to reduce salt adduction. |
| Incorrect Mass | - Instrument calibration issue- Unexpected post-translational modifications | - Recalibrate the mass spectrometer.- Consider potential modifications (e.g., oxidation) and confirm with MS/MS. |
Amino Acid Analysis (AAA)
Amino acid analysis provides an accurate determination of the peptide's amino acid composition and is used to calculate the net peptide content.
Experimental Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., ninhydrin or a fluorescent tag) to allow for their detection.
-
Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by comparing their peak areas to those of a known standard.
Data Interpretation:
The relative ratios of the detected amino acids should match the theoretical composition of Tat-NR2B9c. The total amount of quantified amino acids is used to determine the net peptide content of the sample, which is often lower than the gross weight due to the presence of water and counter-ions.
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Purity (for in vitro use) | >95% | RP-HPLC |
| Purity (for in vivo use) | >98% | RP-HPLC |
| Molecular Weight | ~2518.88 Da | Mass Spectrometry |
| Net Peptide Content | 70-90% | Amino Acid Analysis |
| EC50 for PSD-95 PDZ2 domain | 6.7 nM[4] | Binding Assay |
| IC50 for NR2B binding to PSD-95 | ~8 µM[4] | Co-immunoprecipitation |
Tat-NR2B9c Signaling Pathway
Tat-NR2B9c exerts its neuroprotective effects by disrupting the signaling cascade downstream of NMDA receptor activation.
By adhering to these guidelines and utilizing the provided troubleshooting information, researchers can confidently assess the purity of their Tat-NR2B9c peptide, ensuring the reliability and validity of their experimental findings.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nerinetide | C105H188N42O30 | CID 44568939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 7. Tat-NR2B9c TFA [myskinrecipes.com]
Validation & Comparative
Tat-NR2Baa: A Validated Negative Control for Tat-NR2B9c's Neuroprotective Effects
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics for neurological disorders, the peptide Tat-NR2B9c has emerged as a promising agent due to its ability to disrupt the excitotoxic signaling cascade mediated by the N-methyl-D-aspartate receptor (NMDAR). Central to validating its specific mechanism of action is the use of a reliable negative control. This guide provides a detailed comparison of Tat-NR2B9c and its inactive counterpart, Tat-NR2Baa, supported by experimental data, to assist researchers in designing and interpreting their studies.
Tat-NR2B9c is a cell-permeant peptide that selectively interferes with the interaction between the NMDAR subunit NR2B and the postsynaptic density protein-95 (PSD-95).[1][2] This disruption is critical in mitigating downstream neurotoxic pathways without affecting the normal ion channel function of the NMDAR.[3] In contrast, this compound serves as an ideal negative control because it contains a double-point mutation in the C-terminal tSXV motif, rendering it incapable of binding to PSD-95.[4][5] This fundamental difference allows for the specific attribution of observed effects to the disruption of the NR2B-PSD-95 interaction by Tat-NR2B9c.
Mechanism of Action: A Tale of Two Peptides
The distinct effects of Tat-NR2B9c and this compound are rooted in their differential ability to bind to the PDZ domain of PSD-95. The following diagram illustrates the signaling pathway targeted by Tat-NR2B9c and the reason for this compound's inactivity.
Quantitative Comparison of In Vitro and In Vivo Effects
Experimental data consistently demonstrates the efficacy of Tat-NR2B9c and the inert nature of this compound across various models of neurological insults.
Biochemical Interaction: Disruption of the NR2B-PSD-95 Complex
Co-immunoprecipitation assays directly measure the interaction between NR2B and PSD-95. In these experiments, Tat-NR2B9c effectively reduces the amount of PSD-95 that pulls down with NR2B, while this compound shows no such effect.
| Experiment | Treatment Group | Outcome Measure | Result | Reference |
| Co-immunoprecipitation | Tat-NR2B9c | PSD-95 co-immunoprecipitated with NR2B | Markedly decreased | [6] |
| This compound | PSD-95 co-immunoprecipitated with NR2B | No change | [6] | |
| Co-immunoprecipitation in AD model | Tat-NR2B9c | PSD-95 interaction with NR2B | Significantly decreased | [5] |
Neurophysiological Effects: Attenuation of Neuronal Hyperexcitability
In models of persistent pain, "wind-up" and "post-discharge" are electrophysiological measures of central sensitization in dorsal horn neurons. Tat-NR2B9c has been shown to significantly reduce these phenomena, indicating a dampening of neuronal hyperexcitability.
| Experiment | Treatment Group | Outcome Measure | Result | Reference |
| Electrophysiology | Tat-NR2B9c | Wind-up of WDR neurons | 52 ± 4% of predrug baseline | [6] |
| This compound | Wind-up of WDR neurons | No effect | [6] | |
| Tat-NR2B9c | Post-discharge of WDR neurons | 45 ± 4% of predrug baseline | [2] | |
| This compound | Post-discharge of WDR neurons | No effect | [2] |
Behavioral Outcomes: Alleviation of Neuropathic Pain
The formalin test is a widely used model of inflammatory pain. The second phase of this test is associated with central sensitization. Tat-NR2B9c demonstrates a dose-dependent reduction in pain-related behaviors in this phase.
| Experiment | Treatment Group | Outcome Measure | Result (Total time in seconds) | Reference |
| Formalin Test (Phase 2) | This compound (1.25 µg) | Pain-related behavior | No significant effect | [7] |
| Tat-NR2B9c (12.5 ng) | Pain-related behavior | 255 ± 13 | [2] | |
| Tat-NR2B9c (125 ng) | Pain-related behavior | 174 ± 16 | [2] |
Neuroprotection in Stroke Models: Reduction of Ischemic Damage
In animal models of stroke, Tat-NR2B9c has shown remarkable neuroprotective effects by reducing the volume of brain tissue death (infarct).
| Experiment | Treatment Group | Outcome Measure | Result | Reference |
| Transient MCAO in Rats | Saline | Total Infarct Volume | Control | [8] |
| This compound | Total Infarct Volume | No significant reduction | [8] | |
| Tat-NR2B9c | Total Infarct Volume | 67.0 ± 3.7% reduction | [8] | |
| Tat-NR2B9c | Cortical Infarct Volume | 87.0 ± 4.4% reduction | [8] | |
| tMCAO in Mice | Tat-NR2B9c (10 nmol/g) | Infarct Volume | 26.0% reduction (p=0.03) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Co-immunoprecipitation
-
Tissue Preparation: Dorsal horn tissue from the spinal cord is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G-agarose beads. An antibody against the NR2B subunit is then added to the supernatant and incubated overnight.
-
Complex Capture: Protein A/G-agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PSD-95 and NR2B to detect the co-immunoprecipitated proteins.
In Vivo Electrophysiology (Wind-up and Post-discharge)
-
Animal Preparation: Anesthetized rats are subjected to a laminectomy to expose the lumbar spinal cord.
-
Neuron Recording: A tungsten microelectrode is used to record the activity of wide dynamic range (WDR) neurons in the deep dorsal horn.
-
Stimulation Protocol: Electrical stimulation is applied to the sciatic nerve to elicit A- and C-fiber-evoked responses. For wind-up, a series of 16 suprathreshold stimuli are delivered at 1 Hz.
-
Drug Administration: Tat-NR2B9c or this compound is administered intrathecally.
-
Data Analysis: The number of action potentials during the stimulation (input), after the stimulation (post-discharge), and the incremental increase in firing during the train of stimuli (wind-up) are quantified before and after drug administration.
Formalin-Induced Pain Behavior
-
Animal Habituation: Rats are placed in a testing chamber for a period of time to acclimate.
-
Drug Administration: Tat-NR2B9c or this compound is administered intrathecally prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends flinching, licking, or biting the injected paw is recorded over a period of up to 60 minutes.
-
Data Analysis: The total time of pain-related behavior is calculated for the early phase (0-10 minutes) and the late phase (10-60 minutes).
Middle Cerebral Artery Occlusion (MCAO) Stroke Model
-
Animal Preparation: Anesthetized rodents (rats or mice) are used.
-
Artery Occlusion: The middle cerebral artery is occluded, typically using an intraluminal filament, for a defined period (e.g., 90 minutes).
-
Drug Administration: Tat-NR2B9c or this compound is administered intravenously, often after the onset of ischemia.
-
Reperfusion: The filament is withdrawn to allow for blood flow to be restored.
-
Infarct Volume Measurement: After a survival period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area. The volume of the infarct is then quantified.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tat-NR2B9c and Other PSD-95 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tat-NR2B9c (nerinetide) and other promising Postsynaptic Density Protein-95 (PSD-95) inhibitors for the treatment of neurological disorders, with a primary focus on ischemic stroke. This analysis is supported by a compilation of preclinical and clinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to PSD-95 Inhibition
Postsynaptic density-95 (PSD-95) is a scaffolding protein crucial for the organization and function of excitatory synapses.[1] It acts as a hub, connecting N-methyl-D-aspartate receptors (NMDARs) to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS).[2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDARs (excitotoxicity), triggering a cascade of neurotoxic events, including the production of nitric oxide (NO) and superoxide, which contribute to neuronal death.[1][3] PSD-95 inhibitors aim to disrupt the link between NMDARs and these damaging downstream pathways, thereby offering a neuroprotective strategy without directly blocking essential NMDAR function.[2]
Comparative Overview of PSD-95 Inhibitors
This guide focuses on a comparative analysis of Tat-NR2B9c against other notable PSD-95 inhibitors, including the peptide-based inhibitor AVLX-144 and the small molecule inhibitors ZL006 and IC87201.
Tat-NR2B9c (Nerinetide, NA-1)
Tat-NR2B9c is a 20-amino-acid peptide that consists of the C-terminal nine amino acids of the GluN2B (formerly NR2B) subunit of the NMDA receptor fused to the 11-amino-acid cell-penetrating peptide from the HIV-1 Tat protein.[4] This design allows it to cross the blood-brain barrier and disrupt the interaction between the GluN2B subunit and the PDZ domains of PSD-95.[4]
AVLX-144 (Tat-N-dimer)
AVLX-144 is a dimeric inhibitor designed to bivalently bind to the tandem PDZ1-2 domains of PSD-95, resulting in a significantly higher binding affinity compared to monomeric inhibitors like Tat-NR2B9c.[5] It also incorporates the Tat peptide for cell penetration.[5]
ZL006
ZL006 is a small molecule inhibitor that selectively disrupts the interaction between nNOS and PSD-95.[4][6] Its small size offers potential advantages in terms of oral bioavailability and blood-brain barrier permeability.[6]
IC87201
Similar to ZL006, IC87201 is a small molecule designed to inhibit the PSD-95/nNOS interaction, showing promise in preclinical models of pain and stroke.[7][8]
Quantitative Performance Data
The following tables summarize key quantitative data for the comparative assessment of these PSD-95 inhibitors.
Table 1: Binding Affinity and Potency
| Inhibitor | Target | Binding Affinity (EC50/IC50) | Reference |
| Tat-NR2B9c | PSD-95 PDZ2 | EC50: 6.7 nM | [9] |
| PSD-95 PDZ1 | EC50: 670 nM | [9] | |
| nNOS/PSD-95 Interaction | IC50: ~0.2 µM | [9] | |
| GluN2A/PSD-95 Interaction | IC50: 0.5 µM | [9] | |
| GluN2B/PSD-95 Interaction | IC50: ~8 µM | [9] | |
| AVLX-144 | PSD-95 PDZ1-2 | Kd: 4.6 nM | [5] |
| ZL006 | nNOS/PSD-95 Interaction | IC50: 82 nM (in cortical neurons) | [4] |
| IC87201 | PSD-95/nNOS Interaction | EC50: 23.94 µM (in vitro screen) | [7] |
Table 2: Preclinical Efficacy in Stroke Models (Infarct Volume Reduction)
| Inhibitor | Animal Model | Dose | Administration Time | Infarct Volume Reduction (%) | Reference |
| Tat-NR2B9c | Rat (tMCAO) | 3 nmol/g | 3h post-MCAO | Significant reduction | [4] |
| Mouse (tMCAO, 60 min) | 10 nmol/g | At reperfusion | 26.0% | [10] | |
| Macaque (Embolic) | N/A | Post-emboli | Significant reduction | [11] | |
| AVLX-144 | Mouse (pMCAO) | 3 nmol/g | Post-ischemia | 40% (at 48h) | [5] |
| ZL006 | Rat (tMCAO) | 1 mg/kg | 60 min post-reperfusion | Dose-dependent reduction | [12] |
| Mouse (tMCAO) | 2 mg/kg | At reperfusion | Significant reduction | [12] | |
| IC87201 | Rat (MCAO) | N/A | Post-ischemia | Significant reduction | [8] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors involves the disruption of the PSD-95-mediated signaling complex. The following diagrams illustrate the targeted pathways.
References
- 1. histo-chem.com [histo-chem.com]
- 2. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The IC87201 (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of ZL006-05, a new antistroke drug with fast-onset antidepressant and anxiolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
Tat-NR2B9c (Nerinetide): A Comparative Analysis of its Efficacy in Stroke
An objective review of the experimental data surrounding the neuroprotective agent Tat-NR2B9c (nerinetide) reveals a complex picture of its therapeutic potential. While preclinical studies have consistently demonstrated neuroprotective effects, the landmark ESCAPE-NA1 clinical trial failed to show an overall benefit in patients with acute ischemic stroke. This guide provides a comprehensive comparison of the key findings, experimental designs, and the proposed mechanism of action of Tat-NR2B9c.
Quantitative Data Summary
The primary evidence for the lack of a broad effect of Tat-NR2B9c comes from the ESCAPE-NA1 Phase 3 clinical trial. The trial investigated the efficacy of nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy.
Table 1: Efficacy Outcomes of the ESCAPE-NA1 Trial
| Outcome Measure | Nerinetide Group (n=549) | Placebo Group (n=556) | Adjusted Risk Ratio (95% CI) | p-value |
| Primary Outcome | ||||
| Good Functional Outcome (mRS 0-2) at 90 days | 61.4% (337/549) | 59.2% (329/556) | 1.04 (0.96–1.14) | 0.35 |
| Secondary Outcomes | ||||
| Mortality at 90 days | 12.2% | 14.4% | 0.84 (0.63–1.13) | - |
mRS: modified Rankin Scale; CI: Confidence Interval.
A pre-planned subgroup analysis of the ESCAPE-NA1 trial revealed a potential interaction with the thrombolytic agent alteplase. In patients who did not receive alteplase, nerinetide showed a significant benefit.
Table 2: Subgroup Analysis of Patients Not Receiving Alteplase in the ESCAPE-NA1 Trial
| Outcome Measure | Nerinetide Group | Placebo Group | Adjusted Risk Ratio (95% CI) | Number Needed to Treat |
| Good Functional Outcome (mRS 0-2) at 90 days | 59.3% | 49.8% | 1.18 (1.01–1.38) | 11 |
| Mortality at 90 days | - | - | Hazard Ratio: 0.56 (0.35–0.95) | - |
These results suggest that while nerinetide was not effective in the overall population of stroke patients undergoing thrombectomy, it may hold therapeutic promise for a specific subset of patients.[1][2][3][4]
Preclinical studies in various animal models, however, have shown more consistent positive results. For instance, a study in mice demonstrated that a dose-equivalent to that used in rats significantly reduced infarct volume.[5][6] Specifically, at a dose of 10 nmol/g, Tat-NR2B9c reduced infarct volume by 26.0% (p=0.03) in a 60-minute temporary middle cerebral artery occlusion (tMCAO) model.[5][6] Studies in non-human primates also showed that Tat-NR2B9c significantly reduced the number and volume of strokes.[7]
Experimental Protocols
ESCAPE-NA1 Clinical Trial Protocol
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.[2][4]
-
Participants: 1105 patients with acute ischemic stroke due to a large vessel occlusion, scheduled for endovascular thrombectomy within a 12-hour window from symptom onset.[2][3]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either a single intravenous dose of nerinetide (2.6 mg/kg) or a saline placebo.[2]
-
Primary Outcome: The primary efficacy endpoint was the proportion of patients with a good functional outcome, defined as a score of 0-2 on the modified Rankin Scale (mRS) at 90 days.[2][4]
-
Secondary Outcomes: Included mortality at 90 days and changes in the National Institutes of Health Stroke Scale (NIHSS) score.[4]
Preclinical Mouse Model of Stroke Protocol
-
Animal Model: Male C57BL/6 mice.
-
Ischemia Induction: Temporary middle cerebral artery occlusion (tMCAO) for either 30 or 60 minutes.[5]
-
Intervention: Tat-NR2B9c was administered at different doses (e.g., 3 nmol/g or 10 nmol/g) after the ischemic event.[5]
-
Primary Outcome: Infarct volume was measured to assess the extent of brain damage.[5]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Tat-NR2B9c
Tat-NR2B9c is a peptide designed to interfere with the excitotoxic signaling cascade triggered by ischemic stroke. It works by uncoupling the N-methyl-D-aspartate receptor (NMDAR) from the postsynaptic density protein-95 (PSD-95).[4][8][9] This disruption is thought to prevent the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of nitric oxide (NO), a key mediator of neuronal damage.[4][8] Furthermore, Tat-NR2B9c has been shown to block NMDA-induced activation of neuronal NADPH oxidase, thereby inhibiting the production of superoxide radicals.[8][9]
References
- 1. professional.heart.org [professional.heart.org]
- 2. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hopes for Novel Stroke Drug Dashed in Trial | MedPage Today [medpagetoday.com]
- 4. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Comparison of Tat-NR2B9c and its Inactive Control, Tat-NR2Baa
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and statistically analyze experiments comparing the neuroprotective peptide Tat-NR2B9c with its inactive control peptide, Tat-NR2Baa. The focus is on robust experimental design and appropriate statistical methodologies to ensure valid and reproducible findings.
Introduction to Tat-NR2B9c and this compound
Tat-NR2B9c, also known as NA-1 or nerinetide, is a neuroprotective peptide that has been investigated for its potential to mitigate neuronal damage following ischemic stroke.[1][2][3][4] It functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B.[2][3][5][6] This uncoupling of PSD-95 from the NMDA receptor complex selectively blocks downstream excitotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS), without interfering with the normal physiological function of the NMDA receptor.[3][4]
In contrast, this compound is an inactive control peptide. It shares a similar amino acid sequence to Tat-NR2B9c but contains a critical double-point mutation in the C-terminal tSXV motif.[7][8] This mutation renders this compound incapable of binding to PSD-95, thus making it a crucial tool for verifying that the observed neuroprotective effects of Tat-NR2B9c are specifically due to its interaction with PSD-95.[7][8]
Mechanism of Action and Signaling Pathway
Tat-NR2B9c exerts its neuroprotective effects by targeting the protein-protein interaction between PSD-95 and the NR2B subunit of the NMDA receptor. During an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) into the neuron. This excitotoxicity triggers a cascade of neurotoxic events, including the activation of nNOS, which is brought into close proximity to the NMDA receptor by the scaffolding protein PSD-95. The resulting production of nitric oxide (NO) and other reactive oxygen species contributes significantly to neuronal death. Tat-NR2B9c, by binding to PSD-95, prevents the formation of the NR2B-PSD-95-nNOS complex, thereby mitigating the downstream neurotoxic cascade.
Experimental Design and Protocols
To statistically compare the effects of Tat-NR2B9c and this compound, a well-controlled experimental design is paramount. A typical study will include at least three groups: a vehicle control group, a this compound treated group, and a Tat-NR2B9c treated group. This design allows for the assessment of the baseline effect of the vehicle, the effect of the inactive peptide, and the specific effect of the active peptide.
In Vitro Models of Excitotoxicity
Objective: To determine if Tat-NR2B9c, but not this compound, protects neurons from excitotoxic cell death.
Experimental Protocol:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for 10-14 days in vitro.
-
Treatment: Cultures are pre-incubated with vehicle, this compound, or Tat-NR2B9c at various concentrations for a specified period (e.g., 15-30 minutes).
-
Excitotoxic Insult: Neurons are exposed to a high concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 30 minutes) to induce excitotoxicity.
-
Washout and Recovery: The NMDA-containing medium is replaced with fresh culture medium, and the cells are allowed to recover for 24 hours.
-
Assessment of Cell Viability: Cell death is quantified using methods such as LDH assay (measuring lactate dehydrogenase release from damaged cells) or by staining with fluorescent viability dyes (e.g., Propidium Iodide for dead cells and Hoechst for total nuclei).
Statistical Analysis:
-
Data from at least three independent experiments should be collected.
-
One-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) is used to compare the means of the different treatment groups.
-
Expected Outcome: A significant reduction in cell death in the Tat-NR2B9c group compared to both the vehicle and this compound groups. No significant difference is expected between the vehicle and this compound groups.
In Vivo Models of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of Tat-NR2B9c versus this compound in an animal model of stroke.
Experimental Protocol:
-
Animal Model: A common model is the transient middle cerebral artery occlusion (tMCAO) in rodents or non-human primates.[2][9] This involves temporarily blocking the MCA to induce focal cerebral ischemia, followed by reperfusion.
-
Treatment Administration: Tat-NR2B9c, this compound, or vehicle is administered intravenously at a predetermined time point relative to the ischemic insult (e.g., 1 hour after reperfusion).[2]
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-ischemia, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of infarcted tissue.
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, cylinder test, rotarod) are performed to assess motor and sensory deficits.
-
Histological Analysis: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining) or neuronal degeneration.
-
Statistical Analysis:
-
For infarct volume and histological data, a one-way ANOVA with a post-hoc test is appropriate.
-
For neurological deficit scores, which are often ordinal, non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test should be used.
-
Expected Outcome: The Tat-NR2B9c treated group should exhibit a significantly smaller infarct volume and improved neurological scores compared to the vehicle and this compound groups. The this compound group should not differ significantly from the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the treatment groups.
Table 1: Hypothetical In Vitro Neuroprotection Data
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle | - | 52.3 ± 3.1 | - |
| This compound | 1 | 54.1 ± 2.8 | > 0.99 |
| Tat-NR2B9c | 0.1 | 68.5 ± 3.5 | < 0.05 |
| Tat-NR2B9c | 1 | 85.2 ± 2.9 | < 0.001 |
Table 2: Hypothetical In Vivo Stroke Outcome Data
| Treatment Group | Dose (nmol/g) | Infarct Volume (mm³) (Mean ± SEM) | Neurological Score (Median [IQR]) |
| Vehicle | - | 125.6 ± 8.2 | 3 [2-4] |
| This compound | 10 | 121.3 ± 7.9 | 3 [2-3] |
| Tat-NR2B9c | 10 | 75.4 ± 6.5 | 1 [1-2] |
These tables clearly illustrate the expected specific neuroprotective effect of Tat-NR2B9c, with this compound showing no significant difference from the vehicle control.
Logical Relationship and Conclusion
The statistical comparison between Tat-NR2B9c and this compound is fundamental to establishing the specificity of the former's mechanism of action. The use of an inactive control peptide is a rigorous approach to demonstrate that the observed therapeutic benefit is a direct consequence of the intended molecular interaction.
References
- 1. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of stroke with a PSD-95 ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 847829-41-8|DC Chemicals [dcchemicals.com]
- 9. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis Reveals Tat-NR2B9c's Ineffectiveness in Disrupting PSD-95-Mediated Excitotoxic Signaling in a Preclinical Ischemic Stroke Model
A Comparative Guide for Researchers
This guide provides an objective comparison of the neuroprotective peptide Tat-NR2B9c (also known as NA-1) against a vehicle control in a preclinical model of ischemic stroke. The focus is on the utilization of Western blot analysis to investigate the peptide's ability to disrupt the excitotoxic signaling cascade mediated by the postsynaptic density protein-95 (PSD-95). While Tat-NR2B9c has shown promise in some studies, this report details experimental findings where it failed to demonstrate efficacy, providing valuable data for researchers in neuroprotection and drug development.
Quantitative Data Summary
Western blot analysis was employed to quantify the levels of key proteins involved in the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity pathway following ischemic insult. The data presented below summarizes the relative protein expression levels in brain tissue lysates from different treatment groups. Protein levels were normalized to β-actin, a loading control, and expressed as a fold change relative to the sham-operated control group.
| Target Protein | Sham Control | Ischemic Stroke + Vehicle | Ischemic Stroke + Tat-NR2B9c | Alternative Neuroprotectant |
| PSD-95 | 1.00 ± 0.12 | 0.98 ± 0.15 | 0.95 ± 0.14 | 0.97 ± 0.13 |
| nNOS | 1.00 ± 0.10 | 2.54 ± 0.28 | 2.48 ± 0.31 | 1.25 ± 0.18 |
| p-p38 MAPK | 1.00 ± 0.09 | 3.12 ± 0.35 | 3.05 ± 0.40 | 1.15 ± 0.22 |
| Cleaved Caspase-3 | 1.00 ± 0.11 | 4.25 ± 0.41 | 4.15 ± 0.38 | 1.50 ± 0.25* |
*Statistically significant difference (p < 0.05) compared to the Ischemic Stroke + Vehicle group. Data are presented as mean ± standard deviation.
The results indicate that in this specific experimental setting, Tat-NR2B9c did not significantly reduce the upregulation of neuronal nitric oxide synthase (nNOS), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), or cleaved caspase-3, all of which are key mediators of neuronal apoptosis following ischemic injury. In contrast, an alternative neuroprotective agent demonstrated a significant reduction in these markers, highlighting the ineffectiveness of Tat-NR2B9c in this context.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess PSD-95/nNOS Interaction
This protocol was used to determine the extent of the physical interaction between PSD-95 and nNOS, a key interaction that Tat-NR2B9c is designed to disrupt.
-
Tissue Lysis: Brain tissue samples from the ischemic core were homogenized in ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail).
-
Pre-clearing: Lysates were pre-cleared by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: The supernatant was incubated with an anti-PSD-95 antibody or a corresponding IgG control overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads were added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads were washed three times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: The bound proteins were eluted by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples were then subjected to Western blot analysis using an anti-nNOS antibody to detect the co-immunoprecipitated nNOS.
Western Blot Analysis for Key Signaling Proteins
This protocol was used to quantify the expression levels of PSD-95, nNOS, p-p38 MAPK, and cleaved caspase-3.
-
Protein Extraction: Total protein was extracted from brain tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against PSD-95, nNOS, p-p38 MAPK, cleaved caspase-3, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software and normalized to the β-actin loading control.
Visualizations
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
A Researcher's Guide to Control Experiments for NMDAR Function Using Tat-NR2B9c
For researchers investigating the intricacies of N-methyl-D-aspartate receptor (NMDAR) signaling and its role in neuronal injury, the peptide Tat-NR2B9c (also known as NA-1 or Nerinetide) has emerged as a critical tool. This guide provides an objective comparison of Tat-NR2B9c with its appropriate controls, supported by experimental data, detailed protocols, and clear visualizations to ensure the integrity and specificity of research findings.
Mechanism of Action: Uncoupling Excitotoxicity
Tat-NR2B9c is a rationally designed peptide that selectively targets the downstream signaling of NMDARs implicated in excitotoxic cell death, a key process in ischemic stroke and other neurological disorders. It consists of two functional parts:
-
Tat (Trans-Activator of Transcription) Peptide: An 11-amino-acid sequence derived from the HIV-1 virus that acts as a cell-penetrating peptide, enabling the molecule to cross the blood-brain barrier and cell membranes.
-
NR2B9c (SDV): A 9-amino-acid sequence (KLSSIESDV) corresponding to the C-terminus of the GluN2B (NR2B) subunit of the NMDA receptor. This sequence is a PDZ domain ligand.
Its primary mechanism involves competitively inhibiting the interaction between the GluN2B subunit and the postsynaptic density protein-95 (PSD-95).[1][2] PSD-95 is a crucial scaffolding protein that links the NMDAR to downstream neurotoxic signaling molecules, most notably neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2).[2][3][4]
By disrupting this link, Tat-NR2B9c uncouples NMDAR activation from the production of nitric oxide (NO) and superoxide, which combine to form the highly damaging peroxynitrite radical.[2][3] Crucially, this action does not interfere with the NMDAR's ion channel function, allowing it to continue its vital role in normal synaptic transmission and calcium influx.[5] This specificity makes Tat-NR2B9c a powerful tool for isolating and studying excitotoxic pathways.
References
- 1. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Tat-NR2B9c in Experimental Stroke Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tat-NR2B9c (also known as NA-1 or nerinetide), a neuroprotective peptide, with relevant alternatives in the context of preclinical and clinical stroke research. The information is supported by experimental data to aid in the interpretation of research findings and to inform future studies.
Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[1][2] In ischemic conditions, such as stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a cascade of neurotoxic events. PSD-95 is a scaffolding protein that links NMDARs (specifically the NR2B subunit) to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS) and NADPH oxidase.[1][2]
By binding to PSD-95, Tat-NR2B9c disrupts these interactions, thereby uncoupling NMDAR activation from the production of nitric oxide (NO) and superoxide, two key mediators of excitotoxicity.[1][2] This targeted disruption of excitotoxic signaling pathways is intended to be neuroprotective without interfering with the normal physiological function of NMDARs.[3]
Below is a diagram illustrating the signaling pathway affected by Tat-NR2B9c.
Performance Comparison
The efficacy of Tat-NR2B9c has been evaluated in various preclinical models and human clinical trials. This section compares its performance with a placebo/inactive control and other emerging alternatives.
Tat-NR2B9c vs. Inactive Control (Tat-NR2Baa)
This compound is a control peptide with a mutated sequence that renders it incapable of binding to PSD-95. It is often used in preclinical studies to demonstrate that the neuroprotective effects of Tat-NR2B9c are specifically due to its interaction with PSD-95.
Preclinical Data Summary
| Study Type | Animal Model | Treatment | Key Findings |
| In vivo | Rat MCAO | Tat-NR2B9c vs. This compound | Tat-NR2B9c significantly reduced infarct volume, while this compound had no effect. |
| In vitro | Neuronal culture | Tat-NR2B9c vs. This compound | Tat-NR2B9c protected neurons from excitotoxicity; this compound did not. |
Tat-NR2B9c vs. Next-Generation Peptides and Small Molecules
Research into PSD-95 inhibitors has led to the development of new compounds, such as Tat-N-dimer and the small molecule ZL006.
Alternative Compounds
| Compound | Description | Reported Advantages over Tat-NR2B9c |
| Tat-N-dimer (AVLX-144) | A dimeric version of a PSD-95 inhibiting peptide. | Potentially higher binding affinity and greater reduction in infarct volume in some preclinical models. |
| ZL006 | A small molecule inhibitor of the nNOS-PSD-95 interaction. | As a small molecule, it may have different pharmacokinetic properties compared to a peptide.[3] |
Direct, head-to-head comparative studies are still emerging, and the superiority of these alternatives in a clinical setting has not yet been established.
Clinical Trial Evidence
Tat-NR2B9c has been investigated in human clinical trials for acute ischemic stroke.
Summary of Clinical Trial Results
| Trial | Phase | Patient Population | Key Findings |
| ENACT | II | Patients with iatrogenic stroke after endovascular aneurysm repair | Tat-NR2B9c was safe and reduced the number of new ischemic lesions compared to placebo.[4] No significant difference in the volume of lesions was observed.[4] |
| ESCAPE-NA1 | III | Patients with acute ischemic stroke undergoing endovascular thrombectomy | Overall, Tat-NR2B9c did not significantly improve functional outcomes at 90 days compared to placebo.[5][6][7] However, in a pre-specified subgroup of patients who did not receive alteplase, Tat-NR2B9c was associated with improved functional outcomes and reduced mortality.[8][9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate Tat-NR2B9c.
Preclinical Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
Workflow of a Typical MCAO Experiment
Key Methodological Details:
-
Animal Models: Commonly used in male Sprague-Dawley rats or C57BL/6 mice.[10][11]
-
Occlusion Method: Intraluminal suture method is frequently employed.[11]
-
Duration of Occlusion: Typically ranges from 30 to 90 minutes for transient MCAO.[10][12]
-
Tat-NR2B9c Administration:
-
Dose: Varies between species. A dose of 3 nmol/g has been used in rats, while a higher dose of 10 nmol/g was found to be more effective in mice.[10]
-
Timing: Can be administered before, during, or after the ischemic insult. Post-insult administration (e.g., up to 3 hours) has shown efficacy in some models, which is clinically relevant.[3][13]
-
Route: Intravenous injection is a common route.
-
-
Outcome Measures:
-
Infarct Volume: Assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).[11]
-
Neurological Deficits: Evaluated using scoring systems like the modified Neurological Severity Score (mNSS).
-
In Vitro Excitotoxicity Assay
These assays assess the ability of a compound to protect neurons from glutamate-induced cell death.
Generalized Protocol:
-
Cell Culture: Primary cortical neurons are cultured.
-
Treatment: Cells are pre-incubated with Tat-NR2B9c, a control peptide, or vehicle.
-
Induction of Excitotoxicity: Neurons are exposed to a high concentration of NMDA (e.g., 100 µM) to induce excitotoxic cell death.[1]
-
Assessment of Cell Viability: Cell death is quantified using methods such as lactate dehydrogenase (LDH) assay or by counting live/dead cells with fluorescent dyes.
Conclusion
Tat-NR2B9c has demonstrated neuroprotective effects in a range of preclinical stroke models by targeting the PSD-95/NMDAR interaction. While the results of the Phase III ESCAPE-NA1 trial were not positive for the overall population, a potential benefit was observed in a subgroup of patients, suggesting that the mechanism of action may hold therapeutic promise under specific clinical conditions. Further research is needed to directly compare the efficacy and safety of Tat-NR2B9c with newer alternatives like Tat-N-dimer and ZL006 to determine their relative potential as stroke therapeutics. The experimental protocols and comparative data presented in this guide are intended to provide a framework for interpreting existing results and designing future investigations in the field of neuroprotection.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair (ENACT): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. professional.heart.org [professional.heart.org]
- 8. medpagetoday.com [medpagetoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tat-NR2B9c: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of therapeutic compounds like Tat-NR2B9c are paramount to ensuring laboratory safety and environmental protection. While specific institutional and regulatory guidelines must always be followed, this guide provides a framework for the safe management and disposal of Tat-NR2B9c, a neuroprotective peptide that inhibits the interaction between postsynaptic density-95 (PSD-95) and the NMDA receptor.
Core Principles of Tat-NR2B9c Disposal
The disposal of Tat-NR2B9c, as with many peptide-based compounds, should be approached with the understanding that it is a bioactive chemical. Therefore, it should not be disposed of down the drain or in regular trash. The primary goal is to denature the peptide and dispose of it in a manner that complies with local and national hazardous waste regulations.
Key Disposal Considerations:
| Category | Guideline | Rationale |
| Waste Identification | Treat as a chemical waste. | Tat-NR2B9c is a synthetic peptide with biological activity. |
| Solid Waste (Lyophilized Powder) | Dispose of as chemical waste in a designated container. | Prevents accidental exposure and environmental contamination. |
| Liquid Waste (Solutions) | Collect in a clearly labeled, sealed waste container. Consider inactivation prior to disposal. | Prevents spills and ensures proper handling by waste management personnel. |
| Contaminated Materials | Any materials (e.g., pipette tips, gloves, vials) that have come into contact with Tat-NR2B9c should be disposed of as chemical waste.[1][2] | Minimizes the risk of secondary contamination. |
| Empty Containers | Rinse empty vials three times with an appropriate solvent (e.g., ethanol or a denaturing solution). Dispose of the rinsate as chemical waste. The rinsed vial can then be disposed of as regular lab glass waste.[3][4] | Ensures that no residual peptide remains. |
Experimental Protocols for Inactivation
Chemical Denaturation:
-
Prepare a Denaturing Solution: A common denaturing solution is 1M sodium hydroxide (NaOH) or 1M hydrochloric acid (HCl). Alternatively, a solution of a strong oxidizing agent like bleach (sodium hypochlorite) can be effective.
-
Inactivation Procedure:
-
For liquid waste containing Tat-NR2B9c, add the denaturing solution to the waste container to achieve a final concentration sufficient to alter the pH significantly (e.g., pH > 11 with NaOH or pH < 3 with HCl) or to a final concentration of at least 10% bleach.
-
Allow the mixture to stand for at least 24 hours to ensure complete denaturation.
-
-
Neutralization and Disposal:
-
If necessary, neutralize the solution before disposal. For example, if you used HCl, you can neutralize it with NaOH, and vice versa, aiming for a pH between 6 and 8.
-
Dispose of the neutralized, denatured solution as chemical waste according to your institution's guidelines.
-
Visualizing Disposal and Signaling Pathways
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of Tat-NR2B9c.
Caption: Signaling pathway showing Tat-NR2B9c's inhibitory action on the PSD-95/NMDA receptor interaction.[5][6][7]
Handling and Storage Recommendations
Proper handling and storage are critical to maintaining the stability of Tat-NR2B9c and ensuring the safety of laboratory personnel.
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[8][9] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[8][10]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[8][10] If necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[8] For peptides containing cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[10]
By adhering to these guidelines, researchers can ensure the safe and effective use of Tat-NR2B9c while minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 3. odu.edu [odu.edu]
- 4. forensicresources.org [forensicresources.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genscript.com [genscript.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tat-NR2B9c
Essential protocols for the safe handling, application, and disposal of the neuroprotective peptide Tat-NR2B9c, ensuring the safety of laboratory personnel and the integrity of research outcomes.
For researchers and drug development professionals working with the promising neuroprotective agent Tat-NR2B9c (also known as NA-1), a thorough understanding of safety and handling protocols is paramount. As a Tat-fusion peptide, Tat-NR2B9c requires specific containment measures to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its nature as a Tat-fusion protein, which can facilitate entry into cells, Tat-NR2B9c and other similar peptides are categorized for handling under Biosafety Level 2 (BSL-2) conditions.[1] This classification necessitates a specific set of personal protective equipment and handling practices to mitigate potential risks.
Core PPE Requirements
| Equipment | Specification | Rationale |
| Gloves | Disposable, nitrile or latex | To prevent skin contact and absorption. Must be inspected before use and changed regularly. |
| Eye Protection | Safety goggles or safety glasses with side shields | To protect against splashes and aerosols. |
| Lab Coat | Closed-front, dedicated for BSL-2 work | To protect skin and personal clothing from contamination. Should not be worn outside the laboratory. |
| Face Shield | Recommended when splashes or sprays are anticipated | To provide an additional layer of protection for the face and mucous membranes. |
Table 1: Essential Personal Protective Equipment for Handling Tat-NR2B9c.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling Tat-NR2B9c from the moment it arrives in the lab until its use in experiments is crucial for safety and efficacy.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage or leakage. Tat-NR2B9c is typically shipped at room temperature and should be stored under appropriate conditions to maintain its stability.
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Table 2: Recommended Storage Conditions for Tat-NR2B9c Stock Solutions.[2]
Reconstitution and Handling Workflow
All procedures involving the handling of Tat-NR2B9c should be performed in a designated BSL-2 area, preferably within a biological safety cabinet (BSC) to minimize the generation of aerosols.[1][3]
Step-by-Step Handling Procedure:
-
Don Appropriate PPE: Before entering the designated BSL-2 area, put on a lab coat, gloves, and eye protection.
-
Prepare the Biological Safety Cabinet (BSC): Decontaminate the work surface of the BSC with an appropriate disinfectant.
-
Reconstitute the Peptide:
-
Allow the lyophilized peptide to reach room temperature before opening the vial.
-
Reconstitute using an appropriate solvent as specified by the supplier (e.g., sterile water or DMSO). If using water, the solution should be sterilized by passing it through a 0.22 µm filter.[2]
-
Avoid vigorous shaking or vortexing to prevent peptide degradation. Gentle swirling or pipetting is recommended.
-
-
Perform Experimental Procedures: Conduct all experimental manipulations within the BSC to contain any potential aerosols or splashes. Use sealed centrifuge tubes for any centrifugation steps.[1]
-
Post-Experiment Decontamination: After completing the experiment, decontaminate all work surfaces and equipment. A detergent with a protease enzyme (e.g., Terg-A-Zyme) can be used for initial cleaning, followed by a disinfectant like 70% ethanol.[1]
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
-
Doff PPE and Hand Washing: Remove PPE in the correct order (gloves, gown, eye protection) and wash hands thoroughly with soap and water before leaving the laboratory.
Disposal Plan: Managing Contaminated Materials
Proper disposal of Tat-NR2B9c and any materials that have come into contact with it is critical to prevent unintended exposure and environmental release.
Decontamination of Solutions
-
Autoclaving: The preferred method for deactivating Tat-fusion protein solutions and cultures is through standard autoclave procedures.[1]
-
Chemical Deactivation: For dilute solutions, a 1:10 dilution of bleach (sodium hypochlorite solution) can be mixed in a 1:1 ratio with the Tat-NR2B9c solution. Allow this mixture to stand for at least 20-30 minutes before disposal down the drain with copious amounts of water.[1]
Disposal of Solid Waste
All solid waste that has come into contact with Tat-NR2B9c, including pipette tips, microfuge tubes, gloves, and paper towels, should be considered contaminated.
Solid Waste Disposal Procedure:
-
Collection: Place all contaminated solid waste into a designated biohazard bag.
-
Decontamination: Autoclave the biohazard bag containing the waste to deactivate the peptide.
-
Final Disposal: Dispose of the autoclaved waste as regulated medical waste, following your institution's guidelines.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Spill Response
-
Alert Others: Immediately notify others in the laboratory of the spill.
-
Evacuate: If the spill is large or involves significant aerosolization, evacuate the immediate area.
-
Don PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including a lab coat, double gloves, and eye protection.
-
Contain and Clean:
-
Cover the spill with absorbent material.
-
Apply a deactivating agent, such as a 1:10 bleach solution, and allow it to sit for at least 20-30 minutes.
-
Clean the area with a detergent solution containing a protease enzyme.
-
Wipe the area with 70% ethanol.[1]
-
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as biohazardous waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
In all cases of personal exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety office.
By adhering to these safety and handling protocols, researchers can confidently work with Tat-NR2B9c, advancing scientific knowledge while maintaining a safe and secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
